c-Di-AMP sodium salt
Description
Properties
Molecular Formula |
C20H22N10Na2O12P2 |
|---|---|
Molecular Weight |
702.38 |
Synonyms |
3/',5/'-Cyclic diadenylic acid sodium salt |
Origin of Product |
United States |
Foundational & Exploratory
The Essential Second Messenger: A Technical Guide to c-di-AMP Sodium Salt's Biological Function in Gram-Positive Bacteria
Foreword for the Modern Researcher
In the intricate world of bacterial signaling, the nucleotide second messenger cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical regulator of physiology and virulence, particularly within Gram-positive bacteria.[1][2] Its discovery has unveiled a complex network of interactions that govern fundamental cellular processes, making it a compelling target for novel antimicrobial strategies. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological functions of c-di-AMP and the experimental methodologies to interrogate its signaling pathways. Here, we move beyond a mere recitation of facts, offering insights into the causality of experimental choices and the interconnectedness of the c-di-AMP signaling network.
I. The Central Hub: c-di-AMP Metabolism and Homeostasis
The intracellular concentration of c-di-AMP is meticulously controlled through a balance of synthesis and degradation, a dynamic equilibrium that is paramount for bacterial viability.[1][3] Disruptions in this balance, leading to either depletion or toxic accumulation, can have profound and often lethal consequences for the bacterium.[4][5][6]
A. Synthesis: The Diadenylate Cyclases (DACs)
The synthesis of c-di-AMP from two molecules of ATP is catalyzed by a family of enzymes known as diadenylate cyclases (DACs).[1] In Gram-positive bacteria, several distinct classes of DACs have been identified, with the most conserved being CdaA (also known as DacA).[7][8]
-
CdaA: This membrane-associated enzyme is responsible for the bulk of c-di-AMP synthesis required for cell wall homeostasis.[7] Its activity is often linked to the availability of nitrogen sources, with glutamate promoting higher c-di-AMP production compared to glutamine.[7]
-
DisA: This DNA-integrity scanning protein synthesizes c-di-AMP in response to DNA damage, playing a crucial role in DNA repair pathways.[7][9]
-
CdaS: Another DAC found in some species like Bacillus subtilis.[7]
-
CdaM: A more recently identified DAC found in Mycoplasma pneumoniae.[1][9]
The synthesis of c-di-AMP is not merely a constitutive process; it is tightly regulated by various cellular signals, ensuring that its levels are appropriate for the prevailing environmental conditions.[10]
B. Degradation: The Phosphodiesterases (PDEs)
To prevent the toxic accumulation of c-di-AMP, Gram-positive bacteria employ phosphodiesterases (PDEs) to hydrolyze it into the linear molecule 5'-phosphoadenylyl-(3'->5')-adenosine (pApA), which is further broken down into two molecules of AMP.[1][8] The primary PDEs involved in this process are:
-
PgpH (YqfF): Works in concert with GdpP to control c-di-AMP levels.[3]
-
Pde2: Another class of PDE involved in c-di-AMP degradation.[8]
The absence of these PDEs leads to a toxic buildup of c-di-AMP, highlighting their critical role in maintaining cellular homeostasis.[3][4]
II. The Functional Nexus: Diverse Roles of c-di-AMP in Gram-Positive Bacteria
c-di-AMP's influence extends to a wide array of fundamental cellular processes, underscoring its importance as a master regulator. Its essentiality in many Gram-positive bacteria, including major human pathogens like Staphylococcus aureus, Listeria monocytogenes, and Streptococcus pyogenes, makes its signaling pathways attractive targets for antimicrobial drug development.[1][2]
A. Guardians of the Gate: Regulation of Ion and Osmolyte Homeostasis
A primary and conserved function of c-di-AMP is the regulation of potassium (K+) ion homeostasis.[3][11] This is a critical process for maintaining turgor pressure, membrane potential, and intracellular pH.[12] c-di-AMP exerts its control through multiple mechanisms:
-
Direct binding to potassium transporters: c-di-AMP binds to the gating components of potassium transporters, such as KtrA, to inhibit potassium uptake.[11][13][14]
-
Riboswitch-mediated transcriptional control: c-di-AMP can bind to riboswitches in the 5' untranslated region of mRNAs encoding potassium transporters, leading to premature transcription termination and reduced transporter expression.[2][11]
-
Regulation of compatible solute uptake: Beyond potassium, c-di-AMP also controls the uptake of other osmolytes like glycine betaine and carnitine, further contributing to osmoregulation.[11][14]
The intricate control of ion and osmolyte transport by c-di-AMP is essential for bacterial survival in fluctuating osmotic environments.[5][14]
B. Architects of the Wall: Maintaining Cell Wall Integrity
c-di-AMP plays a pivotal role in maintaining the integrity of the bacterial cell wall, a structure essential for shape, protection, and survival.[1][3][8] Its influence on cell wall homeostasis is multifaceted:
-
Regulation of peptidoglycan synthesis: The diadenylate cyclase CdaA is often found in a gene cluster with glmR and glmM, genes encoding enzymes involved in the synthesis of peptidoglycan precursors.[3] This physical linkage suggests a direct regulatory connection.
-
Impact on antibiotic resistance: Alterations in c-di-AMP levels have been shown to affect resistance to cell wall-targeting antibiotics, such as β-lactams.[15][16] High c-di-AMP levels can lead to increased peptidoglycan cross-linking and enhanced resistance in S. aureus.[15]
C. Sentinels of the Genome: DNA Integrity and Repair
The diadenylate cyclase DisA acts as a sensor of DNA integrity.[7] Upon encountering DNA damage, DisA synthesizes c-di-AMP, which then activates downstream DNA repair pathways to maintain genomic stability.[1][8][9]
D. Orchestrators of Virulence and Biofilm Formation
c-di-AMP signaling is intimately linked to the virulence of many pathogenic Gram-positive bacteria.[1][2][17] Its regulatory reach extends to:
-
Expression of virulence factors: In Streptococcus pyogenes, the c-di-AMP phosphodiesterase GdpP influences the processing of the virulence factor SpeB.[17]
-
Biofilm formation: c-di-AMP has been implicated in the regulation of biofilm formation, a key virulence trait that allows bacteria to adhere to surfaces and resist host defenses and antibiotics.[1][18]
-
Host immune response: Bacterially produced c-di-AMP can be detected by the host's innate immune system, triggering a type I interferon response through the STING pathway.[2][19][20]
The essential role of c-di-AMP in these processes makes it a critical determinant of the outcome of bacterial infections.[6][17]
III. The Investigator's Toolkit: Experimental Methodologies
Studying the c-di-AMP signaling network requires a specialized set of experimental tools and techniques. This section provides an overview of key methodologies for the quantification of c-di-AMP, the identification of its protein and RNA targets, and the elucidation of its physiological functions.
A. Quantification of Intracellular c-di-AMP Levels
Accurate measurement of intracellular c-di-AMP concentrations is fundamental to understanding its signaling dynamics. The gold-standard methods for this are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the precise quantification of c-di-AMP in complex biological samples.[9][21][22]
-
High-Performance Liquid Chromatography (HPLC): HPLC-based assays provide a reliable and time-efficient method for quantifying c-di-AMP and can be used to study the enzymatic activity of DACs and PDEs.[23][24][25]
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A more recent development, the competitive ELISA, offers a high-throughput method for quantifying c-di-AMP, utilizing specific c-di-AMP binding proteins.[21]
Table 1: Comparison of c-di-AMP Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | High sensitivity and specificity; can quantify multiple nucleotides simultaneously. | Requires specialized equipment and expertise; can be time-consuming. |
| HPLC | Separation of molecules based on their interaction with a stationary phase. | Relatively fast and reliable; good for enzymatic assays. | Less sensitive and specific than LC-MS/MS. |
| ELISA | Competitive binding of sample c-di-AMP and a labeled c-di-AMP derivative to a specific binding protein. | High-throughput; cost-effective. | May have lower precision than mass spectrometry-based methods. |
B. Identification of c-di-AMP Receptor Proteins and Riboswitches
Identifying the downstream effectors of c-di-AMP is crucial for mapping its signaling pathways. Key techniques include:
-
Affinity Pull-Down Assays: This technique utilizes c-di-AMP that has been chemically modified (e.g., biotinylated) and immobilized on beads.[13][26] When a cell lysate is passed over these beads, proteins that bind to c-di-AMP are captured and can be subsequently identified by mass spectrometry.[13][27]
-
Differential Radial Capillary Action of Ligand Assay (DRaCALA): A genome-wide screen where individual proteins are expressed and spotted onto a nitrocellulose membrane. The membrane is then incubated with radiolabeled c-di-AMP, and binding is detected by autoradiography.[13]
-
Bioinformatic Prediction of Riboswitches: Conserved RNA structures upstream of genes with functions related to c-di-AMP signaling can be identified bioinformatically and subsequently validated experimentally.[28][29]
C. Elucidating the Physiological Functions of c-di-AMP
To understand the broader biological roles of c-di-AMP, a combination of genetic and physiological approaches is employed:
-
Generation of Mutant Strains: Deleting or overexpressing the genes encoding DACs and PDEs allows for the manipulation of intracellular c-di-AMP levels. The resulting phenotypes can then be characterized to infer the function of c-di-AMP.[1][17]
-
Phenotypic Assays: A wide range of assays can be used to assess the impact of altered c-di-AMP levels on bacterial physiology, including growth curves under different conditions (e.g., varying potassium concentrations, presence of antibiotics), cell morphology analysis, biofilm formation assays, and virulence studies in animal models.[15][17]
IV. Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key experiments in c-di-AMP research. These protocols are designed to be self-validating and are grounded in established laboratory practices.
A. Protocol 1: Quantification of Intracellular c-di-AMP by LC-MS/MS
This protocol outlines the extraction and quantification of c-di-AMP from bacterial cultures.
1. Bacterial Culture and Harvesting: a. Grow the Gram-positive bacterial strain of interest to the desired growth phase in appropriate liquid medium. b. Harvest a defined volume of culture (e.g., 10-50 mL) by centrifugation at 4°C. c. Quickly wash the cell pellet with an ice-cold buffer (e.g., phosphate-buffered saline) to remove residual medium.
2. Nucleotide Extraction: a. Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). b. Lyse the cells using a method appropriate for the bacterial species (e.g., bead beating, sonication). c. Centrifuge the lysate at high speed to pellet cellular debris. d. Collect the supernatant containing the extracted nucleotides.
3. Sample Preparation for LC-MS/MS: a. Dry the supernatant using a vacuum concentrator. b. Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS system (e.g., water or a low percentage of organic solvent). c. Filter the sample to remove any remaining particulate matter.
4. LC-MS/MS Analysis: a. Inject the prepared sample onto a reverse-phase HPLC column coupled to a triple-quadrupole mass spectrometer. b. Separate the nucleotides using a gradient of aqueous and organic mobile phases. c. Detect and quantify c-di-AMP using selected reaction monitoring (SRM) in positive ionization mode, monitoring for the specific parent-to-daughter ion transition of c-di-AMP. d. Generate a standard curve using known concentrations of a c-di-AMP sodium salt standard to accurately quantify the amount in the bacterial samples.
B. Protocol 2: Identification of c-di-AMP Binding Proteins by Affinity Pull-Down Assay
This protocol describes the enrichment and identification of proteins that interact with c-di-AMP.
1. Preparation of c-di-AMP Affinity Beads: a. Obtain biotinylated c-di-AMP (e.g., 2'-AHC-biotinylated c-di-AMP). b. Incubate streptavidin-coated magnetic beads with the biotinylated c-di-AMP to allow for high-affinity binding. c. Wash the beads extensively to remove any unbound c-di-AMP.
2. Preparation of Cell Lysate: a. Grow the bacterial strain of interest and harvest the cells as described in Protocol 1. b. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. c. Lyse the cells and clarify the lysate by centrifugation to obtain a soluble protein extract.
3. Affinity Pull-Down: a. Incubate the prepared cell lysate with the c-di-AMP affinity beads for a defined period at 4°C to allow for protein binding. b. As a negative control, incubate a separate aliquot of the lysate with uncoupled streptavidin beads. c. Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
4. Elution and Protein Identification: a. Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of free c-di-AMP or biotin). b. Separate the eluted proteins by SDS-PAGE and visualize them by silver staining or Coomassie blue staining. c. Excise protein bands that are specifically enriched in the c-di-AMP pull-down compared to the negative control. d. Identify the proteins by in-gel digestion followed by mass spectrometry (e.g., LC-MS/MS).
V. Visualizing the Network: Signaling Pathways and Workflows
To aid in the conceptualization of the complex c-di-AMP signaling network, the following diagrams illustrate key pathways and experimental workflows.
Caption: Overview of c-di-AMP synthesis and degradation pathways.
Caption: Major biological functions regulated by c-di-AMP.
Caption: A typical experimental workflow to study c-di-AMP function.
VI. Concluding Remarks and Future Perspectives
The study of c-di-AMP in Gram-positive bacteria has revealed a sophisticated signaling network that is integral to their survival and pathogenesis. As an essential molecule in many clinically relevant pathogens, the c-di-AMP signaling pathway presents a rich landscape for the discovery of novel antimicrobial agents. Future research will undoubtedly focus on further dissecting the intricate regulatory mechanisms that govern c-di-AMP homeostasis and its interaction with a growing list of effector molecules. The development of high-throughput screening methods for inhibitors of DACs and PDEs, coupled with a deeper understanding of the structural basis of c-di-AMP-protein interactions, will be instrumental in translating this fundamental knowledge into tangible therapeutic outcomes. The continued exploration of this "essential poison" promises to yield new strategies to combat the growing threat of antibiotic resistance.
References
-
Mehne, F. M., Gunka, K., Eilers, H., Herzberg, C., Kaever, V., & Stülke, J. (2013). An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis. Journal of Bacteriology, 195(14), 2933-2942. [Link]
-
Fahmi, T., Port, G. C., & Cho, K. H. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. Genes, 8(8), 197. [Link]
-
Fahmi, T., Port, G. C., & Cho, K. H. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. PubMed, 28783085. [Link]
-
Gundlach, J., Herzberg, C., Kaever, V., & Stülke, J. (2015). An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis. Journal of Bacteriology, 197(20), 3265-3274. [Link]
-
Gundlach, J., Herzberg, C., Kaever, V., & Stülke, J. (2015). An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis. ResearchGate. [Link]
-
Zainal, N., & O'Rourke, E. J. (2023). Cyclic-di-AMP signalling in lactic acid bacteria. FEMS Microbiology Reviews, 47(3), fuad028. [Link]
-
Fahmi, T., Port, G. C., & Cho, K. H. (2017). c-di-AMP: An essential molecule in the signaling pathways that regulate the viability and virulence of gram-positive bacteria. Genes, 8(8), 197. [Link]
-
Latoscha, A., Drexler, D. J., Al-Bassam, M. M., Bandera, A. M., Kaever, V., Findlay, K. C., ... & Tschowri, N. (2021). The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues. Journal of Bacteriology, 203(3), e00451-20. [Link]
-
Pereira, J. F., de Oca, A. C. M., Beltrán, A., & Lemos, J. A. (2021). c-di-AMP Is Essential for the Virulence of Enterococcus faecalis. Infection and Immunity, 89(10), e00263-21. [Link]
-
Commichau, F. M., & Stülke, J. (2018). Coping with an Essential Poison: a Genetic Suppressor Analysis Corroborates a Key Function of c-di-AMP in Controlling Potassium Ion Homeostasis in Gram-Positive Bacteria. Journal of Bacteriology, 200(14), e00166-18. [Link]
-
Müller, M., Wunn, A., & Peschel, A. (2021). C-di-AMP levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance. Frontiers in Microbiology, 12, 699419. [Link]
-
Pereira, J. F., de Oca, A. C. M., Beltrán, A., & Lemos, J. A. (2021). c-di-AMP is essential for the virulence of Enterococcus faecalis. bioRxiv. [Link]
-
Wikipedia. (2023). Cyclic di-AMP. [Link]
-
Halbedel, S., Grogno, M., & Stülke, J. (2017). Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae. Frontiers in Microbiology, 8, 1313. [Link]
-
Reich, S. J., Blombach, F., & Mack, C. (2023). C-di-AMP Is a Second Messenger in Corynebacterium glutamicum That Regulates Expression of a Cell Wall-Related Peptidase via a Riboswitch. Microorganisms, 11(2), 291. [Link]
-
Mahapa, A., Singh, N., & Sinha, K. M. (2024). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. Bio-protocol, 14(24), e5138. [Link]
-
Latoscha, A., Drexler, D. J., Al-Bassam, M. M., Bandera, A. M., Kaever, V., Findlay, K. C., ... & Tschowri, N. (2020). The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues. Journal of Bacteriology, 203(3), e00451-20. [Link]
-
Mahapa, A., Singh, N., & Sinha, K. M. (2025). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. ResearchGate. [Link]
-
Bai, Y., Yang, J., & McIver, K. S. (2015). Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein. Journal of Microbiological Methods, 115, 62-68. [Link]
-
Jenal, U., Reinders, A., & Lori, C. (2017). Cyclic diguanylate signaling in Gram-positive bacteria. FEMS Microbiology Reviews, 41(4), 545-585. [Link]
-
Corrigan, R. M., Campeotto, I., Jeganathan, T., Roelofs, K. G., Lee, V. T., & Gründling, A. (2013). Systematic identification of conserved bacterial c-di-AMP receptor proteins. Proceedings of the National Academy of Sciences, 110(22), 9084-9089. [Link]
-
Firon, A., Fadda, D., & Ness, D. (2018). Cyclic di-AMP regulation of osmotic homeostasis is essential in Group B Streptococcus. PLoS Genetics, 14(4), e1007342. [Link]
-
Mahapa, A., Singh, N., & Sinha, K. M. (2024). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. PubMed, 38903387. [Link]
-
Martin, A., & Lemos, J. A. (2021). Cyclic di-AMP Oversight of Counter-Ion Osmolyte Pools Impacts Intrinsic Cefuroxime Resistance in Lactococcus lactis. mBio, 12(2), e00135-21. [Link]
-
Kaever, V., & Stülke, J. (2018). Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS. In Cyclic Nucleotide Signaling (pp. 1-12). Humana Press, New York, NY. [Link]
-
Galle, G., & Lolkema, J. S. (2021). c-di-AMP determines the hierarchical organization of bacterial RCK proteins. Proceedings of the National Academy of Sciences, 118(11), e2023214118. [Link]
-
Bio-Techne. (n.d.). c-Di-AMP sodium salt (5901). [Link]
-
Nelson, J. W., Sudarsan, N., & Breaker, R. R. (2013). Control of bacterial exoelectrogenesis by c-AMP-GMP. Proceedings of the National Academy of Sciences, 110(28), 11593-11598. [Link]
-
Corrigan, R. M., Campeotto, I., Jeganathan, T., Roelofs, K. G., Lee, V. T., & Gründling, A. (2013). Systematic identification of conserved bacterial c-di-AMP receptor proteins. PubMed, 23690605. [Link]
-
Stülke, J., & Krüger, E. (2014). Identification, Characterization, and Structure Analysis of the Cyclic di-AMP-binding PII-like Signal Transduction Protein DarA. Journal of Biological Chemistry, 289(1), 313-324. [Link]
-
Ribocentre-switch. (2023). c-di-AMP. [Link]
-
Reich, S. J., Blombach, F., & Mack, C. (2023). C-di-AMP Is a Second Messenger in Corynebacterium glutamicum That Regulates Expression of a Cell Wall-Related Peptidase via a Riboswitch. PubMed, 36771587. [Link]
-
Corrigan, R. M., Campeotto, I., Jeganathan, T., Roelofs, K. G., Lee, V. T., & Gründling, A. (2013). Systematic identification of conserved bacterial c-di-AMP receptor proteins. ResearchGate. [Link]
- Google Patents. (n.d.). US11485754B2 - Cyclic-di-AMP sodium salt crystal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-di-AMP is essential for the virulence of Enterococcus faecalis | bioRxiv [biorxiv.org]
- 7. journals.asm.org [journals.asm.org]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. pnas.org [pnas.org]
- 13. Systematic identification of conserved bacterial c-di-AMP receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclic di-AMP regulation of osmotic homeostasis is essential in Group B Streptococcus | PLOS Genetics [journals.plos.org]
- 15. C-di-AMP levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. rndsystems.com [rndsystems.com]
- 21. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 23. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Identification, Characterization, and Structure Analysis of the Cyclic di-AMP-binding PII-like Signal Transduction Protein DarA - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Systematic identification of conserved bacterial c-di-AMP receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Control of bacterial exoelectrogenesis by c-AMP-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 29. c-di-AMP [riboswitch.ribocentre.org]
Role of c-Di-AMP as a bacterial second messenger in biofilm formation
Role of c-Di-AMP as a Bacterial Second Messenger in Biofilm Formation
Executive Summary
Cyclic di-adenosine monophosphate (c-di-AMP) is an essential nucleotide second messenger in Gram-positive bacteria, distinct from the better-known c-di-GMP.[1][2][3] While c-di-GMP is universally recognized as the "stick" signal, c-di-AMP functions as a master regulator of osmotic homeostasis and cell wall integrity . Its role in biofilm formation is pleiotropic and species-dependent: it acts as a checkpoint for metabolic fitness, influencing extracellular matrix production through ion transport gating and direct transcriptional modulation.
This guide details the molecular mechanisms of c-di-AMP signaling, validated protocols for its quantification via LC-MS/MS, and the therapeutic potential of targeting its metabolic enzymes (DacA/GdpP).
Part 1: The Molecular Architecture of c-di-AMP Signaling
Unlike c-di-GMP, which often has dozens of turnover enzymes per genome, c-di-AMP signaling is streamlined. Most Firmicutes possess a single essential cyclase (DacA) and one or two phosphodiesterases (GdpP, PdeA). This "high-stakes" architecture means that maintaining c-di-AMP levels within a specific window is critical for survival.
The "Goldilocks" Zone: Homeostasis vs. Biofilm Phenotypes
Biofilm formation is not triggered solely by "high" or "low" c-di-AMP but by deviations from homeostasis that signal environmental stress.
-
Mechanism A: The S. mutans Pathway (High c-di-AMP
Biofilm) In Streptococcus mutans, elevated c-di-AMP levels (e.g., in angcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> mutant) drive biofilm formation.[1][2][4] The messenger binds to the receptor protein CabPA , which interacts with the response regulator VicR .[2][3][5] This complex upregulates GtfB (Glucosyltransferase B), the enzyme responsible for synthesizing water-insoluble glucans, the sticky scaffold of the dental biofilm matrix. -
Mechanism B: The S. aureus Pathway (Low c-di-AMP
Biofilm) In Staphylococcus aureus, the relationship is inverted. c-di-AMP positively regulates the agr quorum-sensing system (which typically promotes dispersal). A physiological drop in c-di-AMP levels reduces agr expression, thereby preventing dispersal and stabilizing the biofilm. Conversely, constitutively high c-di-AMP (in gdpP mutants) can lead to a thicker cell wall (peptidoglycan cross-linking) but may alter biofilm architecture depending on glucose availability.
The Central Hub: Ion Gating
Regardless of the downstream transcriptional output, the primary, conserved function of c-di-AMP is gating potassium channels.
-
Target: KtrA/KtrB or KimA transporters.
-
Action: c-di-AMP binds to the RCK domains of these transporters, inhibiting K+ uptake.[6]
-
Biofilm Link: Biofilms are often hyper-osmotic environments. By regulating internal turgor pressure, c-di-AMP ensures cells do not lyse within the dense matrix.
Pathway Visualization
The following diagram illustrates the divergent signaling pathways in S. mutans and S. aureus.
Caption: Divergent c-di-AMP signaling cascades. In S. mutans, accumulation drives matrix synthesis via GtfB. In S. aureus, fluctuations regulate quorum sensing (Agr) and osmoregulation (KtrA).
Part 2: Analytical Workflows (Quantification)
Accurate measurement of c-di-AMP is notoriously difficult due to its low physiological abundance (nM range) and rapid turnover during cell harvesting. The following protocol is a self-validating LC-MS/MS workflow designed to minimize artifacts.
Critical Pre-Analytical Considerations
-
Metabolic Quenching: c-di-AMP turnover times are in the order of seconds. Traditional centrifugation allows cells to react to stress (pelleting), artificially altering nucleotide levels. Filtration + Solvent Quenching is mandatory.
-
Internal Standardization: You cannot rely on external calibration curves alone due to matrix effects in bacterial lysates. Use isotope-labeled c-di-AMP (
or ) spiked before extraction.
Validated Extraction Protocol
Reagents: Acetonitrile (ACN), Methanol (MeOH), HPLC-grade Water, Formic Acid (FA). Extraction Solvent: ACN:MeOH:H2O (40:40:20 v/v) + 0.1 M Formic Acid, pre-chilled to -20°C.
| Step | Action | Rationale (Scientific Integrity) |
| 1 | Rapid Filtration | Filter 1-5 mL culture through a 0.45 µm nylon membrane via vacuum. Do not exceed 10s. |
| 2 | Quenching | Immediately transfer filter into a petri dish containing 2 mL cold Extraction Solvent . |
| 3 | Spiking | Add 10 pmol of |
| 4 | Lysis | Incubate at -20°C for 30 min. Vortex/sonicate briefly (ice bath). |
| 5 | Clarification | Centrifuge at 15,000 x g for 10 min (4°C). Collect supernatant. |
| 6 | Evaporation | Dry supernatant under vacuum (SpeedVac) at ambient temp. Reconstitute in 100 µL water. |
LC-MS/MS Parameters
-
Column: C18 Reversed-Phase (e.g., Acquity UPLC HSS T3) or Anion Exchange.
-
Mobile Phase: (A) 10 mM Ammonium Formate + 0.1% FA; (B) Acetonitrile.
-
Transitions (MRM):
-
c-di-AMP: m/z 659
330 (Quantifier), 659 524 (Qualifier). -
IS (
-c-di-AMP): m/z 669 335.
-
Analytical Workflow Diagram
Caption: Optimized workflow for c-di-AMP quantification. Rapid filtration and cold solvent quenching are the critical control points.
Part 3: Therapeutic Implications[6]
Because c-di-AMP is essential in many Gram-positive pathogens (unlike c-di-GMP), it represents a dual-target opportunity:
-
Bactericidal Strategy: Inhibiting DacA leads to c-di-AMP depletion. Without it, cells cannot regulate osmotic pressure, leading to lysis.
-
Anti-Biofilm Strategy: Inhibiting GdpP (PDE) causes c-di-AMP accumulation. In S. mutans, this hyper-activates biofilm (bad), but in L. monocytogenes, it causes cell wall defects and attenuates virulence (good).
Drug Development Targets:
| Target | Function | Effect of Inhibition | Potential Application |
| DacA | Synthesis | Depletion of c-di-AMP | Broad-spectrum antibiotic (bactericidal). |
| GdpP | Degradation | Accumulation of c-di-AMP | Adjunct therapy to weaken cell walls (sensitize to |
| KtrA | Receptor | Block K+ transport | Synergistic with osmotic stress; biofilm destabilization. |
References
-
Corrigan, R. M., & Gründling, A. (2013). Cyclic di-AMP: another second messenger enters the fray.[2] Nature Reviews Microbiology. Link
-
Peng, X., Zhang, Y., Bai, G., Zhou, X., & Wu, H. (2016). Cyclic di-AMP mediates biofilm formation.[3][7] Molecular Microbiology. Link
-
Gundlach, J., Dickmanns, A., Schröder-Tittmann, K., et al. (2015). Structural and functional insights into the interaction of the c-di-AMP receptor protein PstA with the PII-like signal transduction protein PstB. Journal of Biological Chemistry. Link
-
Schuster, C. F., et al. (2016). The second messenger c-di-AMP inhibits the osmolyte transporter OpuC in Staphylococcus aureus. Science Signaling. Link
-
Zarrella, T. M., & Bai, G. (2020). The diverse physiological roles of the bacterial second messenger c-di-AMP.[1][3][8] Journal of Bacteriology. Link
-
Underwood, A. J., et al. (2024). Biofilm formation by Staphylococcus aureus is triggered by a drop in the levels of a cyclic dinucleotide. PNAS. Link
Sources
- 1. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria | MDPI [mdpi.com]
- 2. Cyclic di-AMP mediates biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetracyclic homoisoflavanoid (+)-brazilin: a natural product inhibits c-di-AMP-producing enzyme and Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. The role of c-di-AMP in Listeria monocytogenes pathogenesis - UWDC - UW-Madison Libraries [search.library.wisc.edu]
The Second Messenger c-di-AMP: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Ubiquitous Signaling Molecule
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged from relative obscurity to become a focal point in our understanding of bacterial physiology, pathogenesis, and the intricate interplay between microbes and their hosts. Initially discovered as a novel second messenger, its significance is now undisputed, with roles spanning from maintaining fundamental cellular processes in bacteria to potently stimulating the innate immune system in mammals.[1][2][3][4] This guide provides a comprehensive technical overview of c-di-AMP sodium salt (CAS 54447-84-6), offering researchers and drug development professionals the essential knowledge to effectively work with and explore the vast potential of this molecule.
The essentiality of c-di-AMP for the viability of numerous pathogenic Gram-positive bacteria, including notorious species like Staphylococcus aureus, Listeria monocytogenes, and Mycobacterium tuberculosis, has catapulted its signaling pathway into the spotlight as a promising target for novel antimicrobial therapies.[4][5] Conversely, its ability to act as a potent agonist of the STING (Stimulator of Interferon Genes) pathway in eukaryotic cells opens exciting avenues for the development of novel adjuvants, immunotherapies, and antiviral agents.[1][6]
This document will delve into the core specifications of c-di-AMP sodium salt, its central role in prokaryotic and eukaryotic signaling, and practical, field-tested methodologies for its quantification and use in experimental settings.
Core Specifications of c-di-AMP Sodium Salt (CAS: 54447-84-6)
For any experimental work, a thorough understanding of the reagent's properties is paramount. The following table summarizes the key specifications for c-di-AMP sodium salt, compiled from leading suppliers and chemical databases.
| Property | Specification | Source(s) |
| CAS Number | 54447-84-6 | [7][8][9] |
| Molecular Formula | C₂₀H₂₂N₁₀Na₂O₁₂P₂ | [10][11] |
| Molecular Weight | 702.38 g/mol | [11] |
| Appearance | White to off-white solid/powder | [7][9] |
| Purity | ≥98% (typically determined by HPLC) | [7][10][11] |
| Solubility | Soluble in water (e.g., 1 mg/mL, 14.05 mg/mL, ≥ 16 mM) | [10][11] |
| Storage Temperature | -20°C | [9][10][11] |
| Stability | Stable for ≥ 4 years when stored correctly | [10] |
| Spectroscopic Properties | λmax at 259 nm in Tris-HCl pH 7.5 | [9] |
The Central Role of c-di-AMP in Biological Systems
c-di-AMP is a fascinating signaling molecule that bridges the gap between prokaryotic and eukaryotic cellular processes. Its functions are context-dependent, acting as a critical regulator within bacteria and as a potent signaling molecule to the host immune system.
In Bacteria: A Master Regulator of Homeostasis and Virulence
Within the bacterial kingdom, particularly in Gram-positive bacteria, c-di-AMP is a linchpin of cellular homeostasis.[2][3][4] Its intracellular concentration is meticulously controlled by the activities of diadenylate cyclases (DACs), which synthesize c-di-AMP from two ATP molecules, and phosphodiesterases (PDEs), which degrade it.[2][4] This dynamic equilibrium allows bacteria to sense and respond to a myriad of environmental and cellular cues.[12]
Key bacterial processes regulated by c-di-AMP include:
-
Cell Wall Homeostasis: c-di-AMP is crucial for maintaining the integrity of the bacterial cell wall, a primary target for many antibiotics.[1][10]
-
Potassium Ion Homeostasis: It directly binds to and regulates potassium transporters, ensuring osmotic balance and survival in fluctuating environments.[1][13][14]
-
DNA Damage Repair: c-di-AMP signaling is implicated in the response to DNA damage, a critical survival mechanism.[4][5]
-
Growth and Virulence: The molecule governs bacterial growth, biofilm formation, and the expression of virulence factors, directly impacting the pathogen's ability to cause disease.[1][2]
The essential nature of c-di-AMP in many pathogens makes its metabolic pathway an attractive target for the development of novel antimicrobial agents.[2][3][4]
In Eukaryotes: A Potent Activator of Innate Immunity
When bacteria invade a host, c-di-AMP can be released into the host cell cytoplasm, where it is recognized as a pathogen-associated molecular pattern (PAMP). This recognition triggers a powerful innate immune response, primarily through the STING pathway.[1]
The key steps in STING-dependent c-di-AMP sensing are:
-
Direct Binding: c-di-AMP directly binds to the STING protein located in the endoplasmic reticulum.[1] In some cases, the helicase DDX41 can also act as a sensor, subsequently activating STING.[1]
-
STING Activation and Translocation: Upon binding c-di-AMP, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus.
-
TBK1 and IRF3 Recruitment: In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][6]
This cascade of events leads to the establishment of an antiviral state and the activation of adaptive immune responses, highlighting the potential of c-di-AMP as an immunomodulatory agent and vaccine adjuvant.[6]
Experimental Protocols and Methodologies
Working with c-di-AMP requires robust and validated protocols. This section provides detailed methodologies for the preparation of stock solutions and the quantification of c-di-AMP using High-Performance Liquid Chromatography (HPLC), a widely accepted and reliable technique.
Preparation of c-di-AMP Sodium Salt Stock Solutions
Accurate and consistent preparation of stock solutions is the foundation of reproducible experiments.
Materials:
-
c-di-AMP sodium salt (CAS 54447-84-6)
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Determine the required concentration: Based on your experimental needs, calculate the mass of c-di-AMP sodium salt required to achieve the desired molar concentration. For example, to prepare a 10 mM stock solution, you would dissolve 7.02 mg of c-di-AMP sodium salt (MW: 702.38 g/mol ) in 1 mL of nuclease-free water.
-
Weigh the compound: Carefully weigh the required amount of c-di-AMP sodium salt powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of nuclease-free water to the tube. c-di-AMP sodium salt is readily soluble in water.[10]
-
Vortex and Spin: Vortex the tube gently to ensure complete dissolution. Briefly centrifuge the tube to collect the solution at the bottom.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[10][11] For long-term storage, -80°C is recommended.
Quantification of c-di-AMP by Reverse-Phase HPLC
HPLC is a powerful technique for the separation, identification, and quantification of c-di-AMP in various biological samples.[15][16][17] The following is a generalized protocol that can be adapted to specific HPLC systems and sample types.
Principle: This method utilizes a reverse-phase C18 column to separate c-di-AMP from other nucleotides and cellular components based on its hydrophobicity. A gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer is used for elution, and the compound is detected by its UV absorbance at 259 nm.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Buffer A: 0.1 M triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: 100% Acetonitrile
-
c-di-AMP sodium salt standard
-
Samples for analysis (e.g., bacterial lysates, cell culture supernatants)
Protocol:
-
Sample Preparation:
-
Bacterial Lysates: Harvest bacterial cells by centrifugation, resuspend in an appropriate lysis buffer, and lyse the cells (e.g., by sonication or bead beating). Centrifuge to pellet cell debris and filter the supernatant through a 0.22 µm filter before injection.
-
Standard Curve: Prepare a series of c-di-AMP standards of known concentrations (e.g., 10 µM to 500 µM) in the same buffer as your samples.[15]
-
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Buffer A and Buffer B.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 75% A, 25% B
-
25-30 min: Linear gradient to 95% A, 5% B
-
30-40 min: 95% A, 5% B (column re-equilibration)
-
-
Injection Volume: 20 µL.[15]
-
Detection: UV at 259 nm.
-
-
Data Analysis:
-
Identify the c-di-AMP peak in your chromatograms based on the retention time of the pure standard. The retention time for c-di-AMP is typically around 23-24 minutes under these conditions.[15]
-
Generate a standard curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of c-di-AMP in your samples by interpolating their peak areas on the standard curve.
-
Self-Validation and Controls:
-
Spike-in controls: To assess matrix effects, spike a known amount of c-di-AMP standard into a sample and calculate the recovery.
-
Mass Spectrometry Confirmation: For unambiguous identification, collect the HPLC fraction corresponding to the c-di-AMP peak and confirm its identity by mass spectrometry (LC-MS/MS).[15][18][19]
Conclusion and Future Perspectives
c-di-AMP sodium salt is more than just a chemical reagent; it is a key to unlocking fundamental biological processes and developing next-generation therapeutics. Its dual role as an essential bacterial second messenger and a potent activator of the host immune system places it at a unique intersection of microbiology, immunology, and drug discovery. The information and protocols provided in this guide are intended to equip researchers with the foundational knowledge to confidently and effectively incorporate c-di-AMP into their research endeavors. As our understanding of c-di-AMP signaling continues to expand, so too will its applications, promising exciting new avenues for combating infectious diseases and harnessing the power of the immune system.
References
-
Wikipedia. Cyclic di-AMP. [Link]
-
Luo, Y., & Helmann, J. D. (2012). Analysis of the role of Bacillus subtilis σM in β-lactam resistance reveals an essential role for c-di-AMP in peptidoglycan homeostasis. Molecular Microbiology, 83(3), 623-639. [Link]
-
Corrigan, R. M., & Gründling, A. (2013). Cyclic di-AMP: another second messenger enters the fray. Nature Reviews Microbiology, 11(8), 513-524. [Link]
-
Gundlach, J., et al. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. Genes, 8(8), 197. [Link]
-
Pham, T. H. T., et al. (2023). Cyclic-di-AMP signalling in lactic acid bacteria. FEMS Microbiology Reviews, 47(3), fuad027. [Link]
-
Fisher, C. R., et al. (2025). The second messenger signaling molecule cyclic di-AMP drives developmental cycle progression in Chlamydia trachomatis. eLife, 14, e109633. [Link]
-
Mahapa, A., et al. (2024). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. Bio-protocol, 14(24), e5138. [Link]
-
Blötz, C., et al. (2017). Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae. Frontiers in Microbiology, 8, 1329. [Link]
-
Jena Bioscience. c-di-AMP – The Messenger You Can't Ignore. [Link]
-
Pre-print. In silico design of c-di-AMP analogs as novel allosteric inhibitors against Tuberculosis. [Link]
-
Choi, P. H., et al. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. Genes, 8(8), 197. [Link]
-
Underwood, A. J., et al. (2015). Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein. Journal of Microbiological Methods, 118, 121-126. [Link]
-
Semantic Scholar. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. [Link]
-
Commichau, F. M., et al. (2024). c-di-AMP determines the hierarchical organization of bacterial RCK proteins. Proceedings of the National Academy of Sciences, 121(8), e2318617121. [Link]
-
Gundlach, J., et al. (2018). Making and Breaking of an Essential Poison: the Cyclases and Phosphodiesterases That Produce and Degrade the Essential Second Messenger Cyclic di-AMP in Bacteria. Journal of Bacteriology, 201(5), e00462-18. [Link]
-
Taylor & Francis Online. Cyclic di-AMP – Knowledge and References. [Link]
-
DC Chemicals. Cyclic di-AMP(c-di-AMP). [Link]
-
Jena Bioscience. cyclic-di-AMP. [Link]
-
BIOLOG Life Science Institute. c-diAMP. [Link]
-
Moscoso, J. A., et al. (2021). Cyclic di-AMP Oversight of Counter-Ion Osmolyte Pools Impacts Intrinsic Cefuroxime Resistance in Lactococcus lactis. mBio, 12(2), e00055-21. [Link]
Sources
- 1. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-di-AMP – The Messenger You Can't Ignore - News Blog - Jena Bioscience [jenabioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. c-di-AMP sodium salt 98 (HPLC) CAS 54447-84-6 [sigmaaldrich.com]
- 8. ≥98% (HPLC), powder, bacterial second messenger | Sigma-Aldrich [sigmaaldrich.com]
- 9. cyclic-di-AMP, Cyclic Di- and Tri-Nucleotides - Jena Bioscience [jenabioscience.com]
- 10. caymanchem.com [caymanchem.com]
- 11. bio-techne.com [bio-techne.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The second messenger signaling molecule cyclic di-AMP drives developmental cycle progression in Chlamydia trachomatis | eLife [elifesciences.org]
- 14. journals.asm.org [journals.asm.org]
- 15. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
- 19. pnas.org [pnas.org]
Methodological & Application
Application Notes & Protocols: In Vitro STING Pathway Stimulation Using c-di-AMP Sodium Salt
Introduction: The cGAS-STING Pathway and the Role of c-di-AMP
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral or bacterial infection, as well as cellular damage.[1][2] The canonical activation of this pathway begins when cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytosol. This binding triggers the synthesis of the second messenger 2’3’-cyclic GMP-AMP (2’3’-cGAMP).[3] 2’3’-cGAMP then binds directly to the STING protein, an adaptor protein anchored to the endoplasmic reticulum (ER).[4][5]
This binding event induces a significant conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][6] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines and chemokines.[5][6]
Beyond its role in detecting host-derived signals, the STING pathway is also a direct sensor for bacterially derived cyclic dinucleotides (CDNs).[7][8] Bis-(3’,5’)-cyclic dimeric adenosine monophosphate (c-di-AMP) is a bacterial second messenger crucial for various bacterial processes.[9][10] When introduced into the cytosol of mammalian cells, c-di-AMP is recognized as a pathogen-associated molecular pattern (PAMP) and acts as a potent, direct agonist of STING, initiating the same downstream signaling cascade that leads to a robust type I interferon response.[11][12] This makes c-di-AMP sodium salt an invaluable tool for researchers studying innate immunity, infection, and oncology.
This document provides a detailed guide for utilizing c-di-AMP sodium salt to stimulate the STING pathway in vitro, offering insights into optimal concentrations, cell-type-specific considerations, and robust methods for quantifying pathway activation.
Mechanistic Overview: c-di-AMP Activation of STING
The following diagram illustrates the signaling cascade initiated by c-di-AMP.
Caption: c-di-AMP binds to the STING dimer on the ER, inducing its translocation and activation of TBK1 and IRF3, culminating in gene transcription in the nucleus.
Recommended Concentrations and Experimental Conditions
The optimal concentration of c-di-AMP can vary significantly based on the cell type, its metabolic state, the delivery method, and the specific endpoint being measured. It is imperative to perform a dose-response experiment to determine the optimal concentration for your system. The table below summarizes concentrations reported in the literature to serve as a starting point for optimization.
| Cell Type | Concentration Range | Stimulation Time | Delivery Method | Readout | Reference(s) |
| Murine BMDMs | 0.01 - 10 µM | 3 - 6 hours | Direct addition to media | IFN-β, IL-6 (mRNA & Protein) | [13] |
| Human MDMs | 0.01 - 10 µM | 3 hours | Direct addition to media | IFN-β (mRNA) | [13] |
| THP-1 (human monocytic) | 10 µg/mL (~14 µM) | Not specified | Not specified | Inflammatory gene expression | [14] |
| THP-1 Dual™ | 0.5 - 20 µg/mL (~0.7 - 28 µM) | 24 hours | Direct addition to media | ISG Reporter (Luciferase) | [15] |
| MDA-MB-231 (human breast cancer) | 200 µM | 24 hours | Transfection | IFN-β Reporter, NF-κB Reporter | [16] |
| HEK293T | 5.4 mM | 6 hours | Digitonin Permeabilization | IFN-β Reporter (Luciferase) | [17] |
Causality Behind Experimental Choices:
-
Immune Cells (BMDMs, THP-1): These cells, particularly macrophages, often have active uptake mechanisms for extracellular nucleotides, which is why direct addition of c-di-AMP to the culture media can be effective.[13][14] Differentiated THP-1 cells are a common and reliable model for human monocytes.[3][18]
-
Non-Immune Cells (HEK293T): These cells lack efficient uptake mechanisms for charged molecules like c-di-AMP. Therefore, a delivery method such as permeabilization with a mild detergent (e.g., digitonin) or use of a transfection reagent is required to introduce the agonist into the cytosol where STING resides.[12][17]
-
Concentration Range: The wide range reflects differences in cell permeability, expression levels of STING pathway components, and the sensitivity of the downstream assay. Reporter assays are often more sensitive and may require lower concentrations than western blots for phosphorylation.
Experimental Workflow and Protocols
The general workflow for a c-di-AMP stimulation experiment is outlined below.
Caption: Overview of the in vitro STING stimulation workflow, from cell seeding to downstream analysis.
Protocol 1: Preparation of c-di-AMP Sodium Salt Stock Solution
Scientific Rationale: Proper preparation and storage of the agonist are critical for reproducible results. c-di-AMP sodium salt is water-soluble, but preparing a concentrated, sterile stock minimizes the volume of vehicle added to cell cultures and reduces the risk of contamination.[9][11]
Materials:
-
c-di-AMP sodium salt (e.g., Tocris Cat# 5901, Cayman Chemical Cat# 17753)[11][19]
-
Nuclease-free sterile water
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Consult Datasheet: Always refer to the manufacturer's datasheet for the batch-specific molecular weight (MW), as it can vary with hydration. The anhydrous MW of the disodium salt is ~702.4 g/mol .[9]
-
Resuspension: Briefly centrifuge the vial to pellet the lyophilized powder. Resuspend the powder in nuclease-free sterile water to create a concentrated stock solution (e.g., 10 mM or ~7 mg/mL).
-
Calculation Example (for 1 mg powder, MW 702.4): To make a 10 mM stock, add 142.4 µL of water.
-
-
Vortexing: Vortex thoroughly for 1-2 minutes to ensure complete dissolution.
-
Aliquoting: Prepare single-use aliquots (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store aliquots at -20°C for long-term use (stable for ≥4 years) or at 4°C for short-term use (stable for several weeks).[9][20]
Protocol 2: STING Stimulation in THP-1 Cells
Scientific Rationale: THP-1 cells are a human monocytic cell line that, upon differentiation with Phorbol 12-myristate 13-acetate (PMA), adopt a macrophage-like phenotype with a functional STING pathway.[3][14] This protocol details differentiation and subsequent stimulation.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate)
-
c-di-AMP stock solution (from Protocol 1)
-
Sterile PBS
-
24-well or 96-well tissue culture plates
Procedure:
-
Cell Seeding & Differentiation: a. Seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a 24-well plate (0.5 mL per well). b. Add PMA to a final concentration of 30-50 ng/mL to induce differentiation. c. Incubate for 24 hours at 37°C, 5% CO₂. The cells will become adherent. d. Carefully aspirate the PMA-containing media. Wash the cells gently once with 1 mL of warm sterile PBS. e. Add 1 mL of fresh, PMA-free complete RPMI medium and allow the cells to rest for another 24 hours. This "rest" period is crucial for reducing background activation from PMA.
-
Stimulation: a. Prepare serial dilutions of c-di-AMP in complete RPMI medium. For a dose-response, a good starting range is 0.1 µM to 30 µM. b. Include a "Vehicle Control" well that receives only the medium containing the highest volume of water used for the c-di-AMP dilutions. c. Aspirate the resting media from the differentiated THP-1 cells and add 0.5 mL of the c-di-AMP dilutions (or vehicle control) to the appropriate wells. d. Incubate for the desired time (6 hours for gene expression, 18-24 hours for protein secretion).
-
Sample Collection: a. For Cytokine Analysis: Carefully collect the supernatant from each well into a microcentrifuge tube. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells. Transfer the clarified supernatant to a new tube and store at -80°C for ELISA. b. For RNA/Protein Analysis: Aspirate the supernatant. Wash cells once with cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., TRIzol for RNA, RIPA buffer for protein).
Protocol 3: Quantifying STING Activation via IFN-β ELISA
Scientific Rationale: The secretion of IFN-β is a hallmark and a direct functional consequence of STING pathway activation.[18] An Enzyme-Linked Immunosorbent Assay (ELISA) provides a sensitive and quantitative measurement of the secreted protein.
Materials:
-
Human IFN-β ELISA Kit (e.g., from R&D Systems, BioLegend, or Cayman Chemical)[21][22]
-
Clarified cell culture supernatants (from Protocol 2)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Follow the ELISA kit manufacturer's protocol exactly.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding standards and samples (your supernatants), followed by a detection antibody, a substrate solution, and finally a stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of IFN-β in your samples by interpolating from the standard curve. The results should show a dose-dependent increase in IFN-β secretion with increasing concentrations of c-di-AMP.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No/Low Response | 1. Ineffective c-di-AMP delivery (especially in non-phagocytic cells).2. Low STING expression in the cell line.3. Degraded c-di-AMP stock.4. Incorrect stimulation time. | 1. Use a transfection reagent (e.g., Lipofectamine) or digitonin permeabilization for delivery.2. Confirm STING expression by Western blot or qPCR. Consider using a cell line known to have a robust STING response (e.g., THP-1).3. Use a fresh aliquot of c-di-AMP; verify stock concentration.4. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours). |
| High Background Signal | 1. Cell stress or over-confluence.2. Mycoplasma contamination.3. Endotoxin contamination in reagents.4. Insufficient resting period after PMA differentiation. | 1. Seed cells at a lower density; ensure cells are healthy.2. Test for and eliminate mycoplasma.3. Use endotoxin-free reagents and water.4. Ensure a full 24-hour rest period in PMA-free media. |
| High Variability | 1. Inconsistent cell numbers per well.2. Pipetting errors when making dilutions.3. Edge effects in the culture plate. | 1. Ensure a single-cell suspension before seeding; check for even distribution.2. Prepare a master mix for each dilution; use calibrated pipettes.3. Avoid using the outermost wells of the plate for treatment groups; fill them with sterile PBS instead. |
References
-
Gao, P., Ascano, M., Zillinger, T., et al. (2013). Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA. Cell, 154(4), 748-762. [Link]
-
Burdette, D. L., & Vance, R. E. (2013). STING and the innate immune response to nucleic acids in the cytosol. Nature Immunology, 14(1), 19-26. [Link]
-
Vila, I. K., Chamma, H., & Laguette, N. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. STAR Protocols, 3(2), 101384. [Link]
-
Chamma, H., Vila, I. K., & Laguette, N. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. ResearchGate. [Link]
-
Wang, J., Li, Z., & Wang, F. (2022). Fine-tuning Bacterial Cyclic di-AMP Production for Durable Antitumor Effects Through the Activation of the STING Pathway. Journal of Innate Immunity, 1-15. [Link]
-
Simon, R. M., et al. (2018). An in vitro cellular functional STING pathway assay to measure the potency of STING agonists, using interferon-β response. Cancer Research, 78(13_Supplement), B068-B068. [Link]
-
Kearney, J. F., et al. (2018). Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response. Infection and Immunity, 86(5). [Link]
-
Holm, C. K., et al. (2018). Global transcriptional changes in response to cGAMP depend on STING in human THP-1 cells. Journal of Interferon & Cytokine Research, 38(11), 479-488. [Link]
-
NanoTemper Technologies. (n.d.). STING – 2',3'-cGAMP protocol. NanoTemper Technologies. [Link]
-
Zhang, R., et al. (2021). In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex. Bio-protocol, 11(3), e3914. [Link]
-
Cayman Chemical. (n.d.). Cyclic di-AMP-HRP Tracer. Sapphire North America. [Link]
-
Zhang, C., Shang, G., Gui, X., Zhang, X., Bai, X. C., & Chen, Z. J. (2022). Structural basis of STING activation by cyclic-GMP-AMP. Frontiers in Immunology, 13, 959873. [Link]
-
Zhang, H., et al. (2020). Establishment of screening model for STING agonists. ResearchGate. [Link]
-
Burdette, D. L., et al. (2011). STING is a direct innate immune sensor of cyclic-di-GMP. Nature, 478(7370), 515-518. [Link]
-
Vasiyani, M., et al. (2021). c-di-AMP induces STING mediated IFN response in breast cancer cell lines. ResearchGate. [Link]
-
Andrade, W. A., et al. (2016). Group B Streptococcus degrades cyclic-di-AMP to modulate STING-dependent type I interferon production. Cell Host & Microbe, 20(1), 49-59. [Link]
-
Barker, J. R., et al. (2013). STING-dependent recognition of cyclic di-AMP mediates type I interferon responses during Chlamydia trachomatis infection. mBio, 4(3), e00018-13. [Link]
-
Shang, G., et al. (2021). Protocol for detection of cGAMP-induced STING oligomerization in cultured cells. STAR Protocols. [Link]
-
Dobbs, N., et al. (2024). The activation of the adaptor protein STING depends on its interactions with the phospholipid PI4P. Molecular and Cellular Biology. [Link]
-
Barker, J. R., et al. (2013). STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection. ASM Journals. [Link]
-
Wang, Y., Luo, J., & Li, Y. (2025). Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy. Taylor & Francis Online. [Link]
-
Van der Veen, A. G., et al. (2021). Priming of the cGAS-STING-TBK1 Pathway Enhances LPS-Induced Release of Type I Interferons. International Journal of Molecular Sciences, 22(11), 5897. [Link]
-
Corrigan, R. M., & Gründling, A. (2013). Cyclic di-AMP: another second messenger enters the fray. Nature Reviews Microbiology, 11(8), 513-524. [Link]
-
Zhang, R., et al. (2021). In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex. Bio-protocol. [Link]
-
Sánchez-García, S., et al. (2023). The Many Ways to Deal with STING. International Journal of Molecular Sciences, 24(10), 8963. [Link]
-
Gundlach, J., et al. (2017). The intracellular c-di-AMP concentration depends on the nitrogen source. ResearchGate. [Link]
-
Dériaud, E., et al. (2012). Stimulation of TLR-expressing HEK-Blue cells by pro-inflammatory components of Porphyromonas gingivalis. ResearchGate. [Link]
-
Tocris Bioscience. (n.d.). c-Di-AMP sodium salt (5901). Bio-Techne. [Link]
-
BIOLOG Life Science Institute. (n.d.). c-diAMP. BIOLOG Life Science Institute. [Link]
Sources
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global transcriptional changes in response to cGAMP depend on STING in human THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fine-tuning Bacterial Cyclic di-AMP Production for Durable Antitumor Effects Through the Activation of the STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Invivogen c-di-AMP, 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. c-Di-AMP sodium salt | STING-Dependent Signaling | Tocris Bioscience [tocris.com]
- 12. STING-dependent recognition of cyclic di-AMP mediates type I interferon responses during Chlamydia trachomatis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mcb.berkeley.edu [mcb.berkeley.edu]
- 15. Priming of the cGAS-STING-TBK1 Pathway Enhances LPS-Induced Release of Type I Interferons [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. caymanchem.com [caymanchem.com]
- 22. caymanchem.com [caymanchem.com]
How to prepare c-Di-AMP sodium salt stock solution for cell culture
Title: High-Integrity Preparation of c-Di-AMP Sodium Salt Stock Solutions for STING Activation Assays
Abstract This application note details the rigorous preparation, quality control, and storage of cyclic di-adenosine monophosphate (c-Di-AMP) sodium salt stock solutions. Designed for immunologists and drug development professionals, this protocol prioritizes the preservation of biological activity and the elimination of endotoxin contaminants that can confound STING pathway analysis.
Scientific Foundation: The STING Pathway
Mechanism of Action c-Di-AMP is a bacterial second messenger that acts as a potent agonist for the host cytosolic surveillance pathway, STING (Stimulator of Interferon Genes).[1][2][3][4][5][6] Upon binding c-Di-AMP, STING undergoes a conformational change, recruiting TANK-binding kinase 1 (TBK1), which phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][5] This cascade results in the induction of Type I Interferons (IFN-β).[1][2][5]
Criticality of Preparation Because c-Di-AMP is a pathogen-associated molecular pattern (PAMP), the integrity of the stock solution is paramount.[2][5]
-
Endotoxin Contamination: Using non-endotoxin-free water introduces lipopolysaccharides (LPS), which activate TLR4.[2][5] This creates a "false positive" or mixed inflammatory signature that obscures specific STING activation.
-
Hydrolysis: The phosphodiester bonds in cyclic dinucleotides are susceptible to hydrolysis. Proper pH and avoidance of freeze-thaw cycles are essential to prevent degradation into linear pApA, which is biologically inactive for STING signaling.[2]
Figure 1: c-Di-AMP Signaling Cascade
Caption: The c-Di-AMP signaling axis.[1][2][3][5][6][7][8][9][10][11] Ligand binding triggers STING oligomerization, TBK1 recruitment, and IRF3-mediated gene expression.[2][5]
Material Specifications
| Parameter | Specification | Notes |
| Compound Name | c-Di-AMP Sodium Salt | 3',5'-Cyclic diadenylic acid, sodium salt |
| Molecular Weight | ~702.4 g/mol | Note: MW varies by batch due to hydration/sodium content.[2][5] Always check the specific vial label. |
| Solubility | Water (≥ 10 mg/mL) | Do NOT use PBS for initial dissolution (salt effects may reduce solubility).[2][5] |
| Appearance | White to off-white powder | Hygroscopic.[2] |
| Storage (Powder) | -20°C | Desiccate; protect from light.[2][5] |
Preparation Protocol
Objective: Prepare a 1 mM stock solution (approx. 0.7 mg/mL) that is sterile and endotoxin-free.[2][5]
Reagents & Equipment
-
Solvent: Endotoxin-free water (cell culture grade).[2][5] Rationale: Prevents TLR4 activation.
-
Filtration: 0.22 µm PES (Polyethersulfone) or PVDF syringe filter.[2][5] Rationale: Low protein binding; PES is chemically compatible with aqueous nucleotide solutions.
-
Vials: Sterile, screw-cap polypropylene cryovials (RNase/DNase free).
Step-by-Step Workflow
-
Equilibration:
-
Remove the lyophilized c-Di-AMP vial from -20°C.
-
Allow it to equilibrate to room temperature for 15 minutes before opening.
-
Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, accelerating hydrolysis.
-
-
Calculation & Dissolution:
-
Centrifuge the vial briefly (500 x g, 10 sec) to settle powder.
-
Do not weigh the powder if the vendor provides a fixed mass (e.g., 1 mg). Resuspend directly in the vial to avoid loss.
-
Calculate volume for 1 mM concentration:
Example: For 1 mg of c-Di-AMP (MW 702.4): [2][5] -
Add the calculated volume of endotoxin-free water.
-
Vortex gently for 30 seconds. Ensure the solution is clear and colorless.
-
-
Sterilization:
-
Pass the solution through a 0.22 µm syringe filter into a sterile collection tube.
-
Note: Account for "dead volume" in the filter (approx. 50-100 µL loss).[2][5] For small volumes (<500 µL), flush the filter with air or a small volume of solvent if concentration accuracy allows, or prepare a larger batch.
-
-
Quality Control (Self-Validation):
-
Aliquot & Storage:
-
Dispense into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Figure 2: Preparation Workflow
Caption: Step-by-step workflow ensuring sterility and concentration accuracy.
Cell Culture Application Guidelines
Working Concentrations The effective concentration depends heavily on the delivery method. c-Di-AMP is negatively charged and hydrophilic, making passive membrane permeation inefficient.[2][5]
| Delivery Method | Typical Working Conc. | Protocol Notes |
| Direct Addition | 10 – 100 µg/mL | Requires high concentrations.[2][5] Uptake is likely mediated by specific transporters (e.g., SLC19A1) rather than diffusion.[2][5] |
| Digitonin Permeabilization | 1 – 10 µg/mL | Digitonin creates transient pores. Add c-Di-AMP in permeabilization buffer, incubate 30 min, then wash. |
| Liposomal Transfection | 1 – 5 µg/mL | Use reagents like Lipofectamine 2000/3000. Complex the c-Di-AMP with the lipid reagent per manufacturer instructions for nucleic acids. |
Experimental Setup Example (96-well plate)
-
Seed Cells: Plate THP-1 or RAW 264.7 cells at
cells/well in 180 µL media. -
Prepare Dilution: Dilute the 1 mM stock to 10x the final concentration in sterile PBS or Opti-MEM.
-
Treat: Add 20 µL of the 10x solution to the wells.
-
Incubate: 16–24 hours at 37°C.
-
Assay: Collect supernatant for ELISA (IFN-β) or lyse cells for qPCR/Western Blot.[2][5]
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Precipitation | Concentration too high or incorrect solvent.[2][5] | Do not exceed 10 mM in water. Avoid freezing high-salt solutions (PBS) as salts crystallize and may crash out the nucleotide.[2][5] |
| Low Activity | Hydrolysis or Endotoxin interference. | Verify stock integrity via HPLC or fresh UV check. Ensure endotoxin-free water was used. Avoid repeated freeze-thaws.[2][5][14][15] |
| Inconsistent Results | Variable delivery efficiency. | If using direct addition, switch to digitonin or liposomal delivery for more consistent intracellular bioavailability. |
References
-
InvivoGen. c-di-AMP (Cyclic di-adenylate monophosphate) - STING ligand.[2][5] Retrieved from [Link][2][5]
-
Biolog Life Science Institute. c-diAMP (Cat. No. C 088) Technical Information. Retrieved from [Link][2][5]
-
Burdette, D. L., et al. (2011). STING is a direct innate immune sensor of cyclic di-GMP.[2] Nature. Retrieved from [Link][2][5]
-
Barker, J. R., et al. (2013). STING-dependent recognition of cyclic di-AMP mediates type I interferon responses during Chlamydia trachomatis infection.[2][5] mBio. Retrieved from [Link][2][5]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ≥98% (HPLC), powder, bacterial second messenger | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Secretion of c-di-AMP by Listeria monocytogenes Leads to a STING-Dependent Antibacterial Response during Enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. rsc.org [rsc.org]
- 8. A network of acetyl phosphate-dependent modification modulates c-di-AMP homeostasis in Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. bio-techne.com [bio-techne.com]
- 11. Synthesis of Biotinylated c-di-GMP and c-di-AMP using Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 13. Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
c-Di-AMP competitive ELISA kit detection limits and protocols
Application Note: High-Sensitivity Quantification of Cyclic di-AMP (c-di-AMP) via Competitive ELISA
Abstract & Biological Context
Cyclic di-AMP (c-di-AMP) is a pivotal secondary messenger in Gram-positive bacteria (Listeria, Staphylococcus, Streptococcus) and Mycobacteria.[1][2][3] It regulates fundamental physiological processes including cell wall homeostasis, potassium transport, and biofilm formation.
Beyond bacterial physiology, c-di-AMP acts as a potent Pathogen-Associated Molecular Pattern (PAMP) in eukaryotic hosts. It is directly recognized by the cytosolic sensor STING (Stimulator of Interferon Genes), triggering a Type I interferon response.[4][5] Consequently, accurate quantification of c-di-AMP is critical for researchers investigating bacterial virulence, antimicrobial resistance (AMR), and host-pathogen innate immunity.
This guide details a robust competitive ELISA workflow, emphasizing critical sample preparation steps required to prevent metabolite degradation by phosphodiesterases (PDEs).
Principle of the Assay
The c-di-AMP ELISA utilizes a competitive immunoassay format.[2] This method is necessary because c-di-AMP is a small molecule (hapten) and cannot support the two-antibody "sandwich" structure used for larger proteins.
-
The Competition: Free c-di-AMP in the sample competes with a fixed amount of c-di-AMP conjugated to Horseradish Peroxidase (the "Tracer") for a limited number of binding sites on a c-di-AMP-specific monoclonal antibody.
-
The Readout: The antibody is captured on a pre-coated microplate (typically Goat anti-Mouse or Donkey anti-Sheep). After washing, a TMB substrate is added.[6][7][8]
-
The Result: The signal (Optical Density at 450 nm) is inversely proportional to the concentration of c-di-AMP in the sample.[8]
-
High c-di-AMP in sample
Blocks Tracer binding Low Signal . -
Low c-di-AMP in sample
High Tracer binding High Signal .
-
Figure 1: Competitive ELISA Mechanism
Caption: Workflow of Competitive ELISA. Note that high sample concentration results in low signal intensity.
Performance Characteristics
To ensure data validity, the assay must meet specific sensitivity and specificity benchmarks. The values below represent industry standards for high-quality kits (e.g., Cayman Chemical, Arbor Assays).
Table 1: Typical Sensitivity Metrics
| Parameter | Value | Definition |
| LLOD (Lower Limit of Detection) | ~20 pg/mL (30 pM) | The lowest concentration distinguishable from zero (mean of blanks + 2SD).[8] |
| LLOQ (Lower Limit of Quantitation) | ~50 pg/mL | The lowest concentration that can be measured with acceptable accuracy/precision. |
| Mid-Point (IC50) | ~200–300 pg/mL | The concentration displacing 50% of the tracer. Most accurate region of the curve. |
| Assay Range | 15 – 2,000 pg/mL | The working linear range of the assay.[8][9] |
Table 2: Specificity (Cross-Reactivity)
Critical Note: The antibody must not cross-react with ATP (present in mM concentrations in cells) or c-di-GMP.
| Analyte | Cross-Reactivity (%) |
| c-di-AMP | 100% |
| c-di-GMP | < 0.01% |
| cAMP | < 0.001% |
| ATP | < 0.001% |
| GTP | < 0.001% |
Sample Preparation Protocols
This is the most critical step. Bacterial lysates contain active phosphodiesterases (PDEs) that will rapidly degrade c-di-AMP into pApA or AMP, leading to false negatives.
Method A: Enzymatic Lysis + Heat Inactivation (Recommended for Gram-Positives) Best for: Staphylococcus, Listeria, Bacillus.
-
Pellet: Centrifuge bacterial culture (
CFU) at 5,000 x g for 10 min. Discard supernatant. -
Resuspend: Add 300 µL of Lysis Buffer (PBS or 10 mM Tris, pH 7.4).
-
Note: Avoid buffers with organic solvents if not evaporating later.
-
-
Enzymatic Digestion: Add Lysostaphin (for Staph) or Lysozyme (generic) (1 mg/mL final). Incubate at 37°C for 15-30 min.
-
Heat Inactivation (CRITICAL): Immediately boil the samples at 95°C for 10 minutes .
-
Why? This denatures the PDEs (like GdpP) that degrade c-di-AMP.
-
-
Clarify: Centrifuge at >10,000 x g for 10 min at 4°C.
-
Collect: Transfer supernatant to a fresh tube. Store at -80°C or assay immediately.
Method B: Solvent Extraction (Bead Beating) Best for: Mycobacteria or tough-walled organisms.
-
Pellet: Centrifuge bacteria; discard supernatant.
-
Resuspend: Add 500 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1).
-
Disrupt: Add glass beads (0.1 mm). Bead beat (e.g., FastPrep) for 45 sec at 6.0 m/s.
-
Incubate: Place on ice for 15 min. Heat at 95°C for 5 min (optional but recommended for safety/enzyme kill).
-
Clarify: Centrifuge at max speed for 10 min.
-
Evaporate: Transfer supernatant to a new tube. Dry down using a vacuum concentrator (SpeedVac).
-
Reconstitute: Resuspend the dried pellet in the Kit Assay Buffer (e.g., 200 µL) prior to running the ELISA.
Figure 2: Sample Preparation Workflow
Caption: Sample prep workflow highlighting the critical heat inactivation step to preserve c-di-AMP.
Detailed Assay Protocol
Reagents:
-
c-di-AMP ELISA Kit (Store at -20°C or 4°C as specified).
-
Ultra-pure water.[8]
-
Precision pipettes.
Procedure:
-
Equilibration: Allow all reagents to reach room temperature (20-25°C).
-
Standard Curve: Prepare serial dilutions of the c-di-AMP standard.
-
Typical points: 2000, 1000, 500, 250, 125, 62.5, 31.3, 15.6 pg/mL.
-
Zero Well (B0): Assay Buffer only (Maximum Binding).
-
NSB Well: Non-Specific Binding (no antibody).
-
-
Loading:
-
Add 50 µL of Neutralizing Reagent (if required by kit) or Assay Buffer to appropriate wells.
-
Add 50 µL of Standard or Sample to designated wells (Triplicates recommended).
-
-
Primary Antibody: Add 50 µL of anti-c-di-AMP Antibody to all wells except NSB.
-
Tracer: Add 50 µL of c-di-AMP-HRP Tracer to all wells.
-
Incubation: Cover plate with sealer. Incubate for 2 hours at Room Temp (or overnight at 4°C for max sensitivity) on an orbital shaker (~300 rpm).
-
Wash: Aspirate wells. Wash 5 times with 300 µL Wash Buffer. Blot plate on paper towels to remove residual liquid.
-
Development: Add 100 µL TMB Substrate . Incubate 15-30 min in the dark. (Blue color develops inversely to concentration).
-
Stop: Add 100 µL Stop Solution (Acid). Color turns yellow.[8]
-
Read: Measure Absorbance (OD) at 450 nm immediately.
Data Analysis
-
Average: Calculate the mean OD for each standard and sample.
-
Normalize: Calculate
(Percent Bound): -
Curve Fit: Plot
(y-axis) vs. Log(Concentration) (x-axis). -
Regression: Use a 4-Parameter Logistic (4-PL) curve fit.
-
Note: Do not use linear regression; the sigmoidal shape requires 4-PL.
-
-
Interpolate: Calculate sample concentrations from the curve. Correct for any dilution factors used during sample prep.
Troubleshooting & Expert Notes
-
High Background (Low Signal in B0):
-
Cause: Tracer degradation or HRP inhibition.
-
Fix: Check expiration dates. Ensure no sodium azide (HRP inhibitor) is in the wash buffer.
-
-
Flat Standard Curve:
-
Cause: Standards degraded.
-
Fix: c-di-AMP is stable, but avoid repeated freeze-thaw cycles. Aliquot standards.
-
-
Drift (Edge Effect):
-
Cause: Temperature gradients.
-
Fix: Equilibrate plate to RT before running. Use a plate sealer during incubation.
-
-
Sample Matrix Interference:
-
Test: Perform a "Spike-and-Recovery" test. Spike a known amount of c-di-AMP into your lysis buffer. If recovery is <80%, the buffer components are interfering. Dilute samples further or switch to solvent extraction.
-
References
-
Woodward, J. J., et al. (2010). c-di-AMP secreted by intracellular Listeria monocytogenes activates a host type I interferon response.[1][10] Science.
-
Corrigan, R. M., & Gründling, A. (2013). Cyclic di-AMP: another second messenger enters the fray. Nature Reviews Microbiology.
-
Cayman Chemical. (2023). Cyclic di-AMP ELISA Kit Product Insert.
-
Arbor Assays. (2023). Cyclic AMP Direct ELISA Kit Protocol.[6] (Reference for competitive ELISA principles).
-
Burdette, D. L., et al. (2011). STING is a direct innate immune sensor of cyclic di-GMP.[11] Nature.
Sources
- 1. c-di-AMP hydrolysis by the phosphodiesterase AtaC promotes differentiation of multicellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Analysis of a c-di-AMP-specific Phosphodiesterase MsPDE from Mycobacterium smegmatis [ijbs.com]
- 4. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. arborassays.com [arborassays.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Frontiers | The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity [frontiersin.org]
- 11. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
Application Note: High-Sensitivity Quantitation of Intracellular Cyclic di-AMP using LC-MS/MS
Abstract
Cyclic di-adenosine monophosphate (c-di-AMP) is a pivotal bacterial second messenger regulating osmotic homeostasis, cell wall integrity, and host immune recognition via the STING pathway. Despite its biological significance, quantifying intracellular c-di-AMP is challenging due to its low physiological abundance (nanomolar range), high polarity, and susceptibility to enzymatic degradation. This Application Note details a robust, self-validating LC-MS/MS protocol utilizing a specific solvent extraction matrix and isotope-dilution mass spectrometry to ensure absolute quantitation accuracy.
Biological Context & Analytical Challenges
The Signaling Axis
c-di-AMP is synthesized from ATP by diadenylate cyclases (DACs) and degraded by specific phosphodiesterases (PDEs).[1][2][3][4][5] Beyond bacterial physiology, it acts as a potent PAMP (Pathogen-Associated Molecular Pattern), triggering Type I interferon responses in host cells upon detection by the cytosolic sensor STING.
Analytical Hurdles
-
Extraction Efficiency: Gram-positive bacteria (e.g., S. aureus, L. monocytogenes) possess thick peptidoglycan layers requiring aggressive mechanical disruption, yet c-di-AMP is heat-labile.
-
Matrix Effects: Bacterial lysates are rich in salts and proteins that suppress ionization in ESI sources.
-
Chromatographic Retention: As a highly polar dianion, c-di-AMP elutes in the void volume of standard C18 columns, necessitating Ion-Pairing Chromatography (IPC) or Hydrophilic Interaction Liquid Chromatography (HILIC).
Pathway Visualization
The following diagram illustrates the lifecycle of c-di-AMP and its dual role in bacterial homeostasis and host immunity.
Figure 1: The c-di-AMP signaling axis showing synthesis, degradation, and downstream effectors in bacteria and host cells.
Experimental Design & Rationale
To overcome the analytical hurdles described above, this protocol employs Isotope Dilution Mass Spectrometry (IDMS) .
-
Internal Standard (IS): We utilize
-labeled c-di-AMP. Unlike structural analogs (e.g., c-di-GMP), the isotopologue co-elutes perfectly with the analyte, experiencing the exact same matrix suppression and extraction losses, providing a true 1:1 correction. -
Extraction Matrix: A mixture of Acetonitrile:Methanol:Water (40:40:[6]20) is selected. The high organic content precipitates proteins immediately (quenching enzymatic turnover), while the water content ensures solubility of the polar nucleotide.
-
Chromatography: We utilize a specialized C18 column compatible with 100% aqueous conditions or a HILIC setup. This protocol describes a robust Reversed-Phase method using a high-strength silica C18 column which provides sharper peak shapes than HILIC for this specific analyte.
Materials & Reagents
| Category | Item | Specification |
| Standards | c-di-AMP Standard | >98% Purity (Biolog or Sigma) |
| Internal Standard (IS) | ||
| Solvents | Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade | |
| Water | Milli-Q / LC-MS Grade | |
| Additives | Ammonium Formate | 10 mM stock, LC-MS Grade |
| Formic Acid | Optima Grade | |
| Consumables | Lysing Matrix B | 0.1 mm Silica beads (for bacteria) |
| 0.22 µm Filters | PTFE or Nylon (Low binding) |
Sample Preparation Protocol
Critical Note: Speed is essential during the quenching step to prevent mRNA degradation and ATP turnover which can artificially alter c-di-AMP pools.
Step 1: Culture & Harvesting[5]
-
Grow bacterial cultures to the desired Optical Density (e.g.,
).[4] -
Aliquot 5 mL of culture.
-
Rapid Filtration: Vacuum filter cells onto a 0.45 µm membrane (Millipore). Alternatively, for high throughput, centrifuge at 10,000 x g for 2 min at 4°C, but filtration is faster and reduces metabolic stress.
Step 2: Quenching & Extraction
-
Transfer the filter (or pellet) immediately into a pre-chilled tube containing Lysing Matrix B and 1 mL of Extraction Solvent (Acetonitrile:Methanol:Water, 40:40:20, v/v/v) at -20°C .
-
Spike IS: Add 10 µL of 1 µM Internal Standard (
-c-di-AMP) to the tube before lysis. This ensures the IS tracks extraction efficiency. -
Mechanical Lysis: Homogenize using a bead beater (e.g., FastPrep) for 3 cycles of 45 seconds at 6.0 m/s. Place on ice for 1 min between cycles to prevent heating.
Step 3: Clarification & Concentration
-
Centrifuge homogenate at 15,000 x g for 15 min at 4°C.
-
Transfer supernatant to a fresh glass vial.
-
Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator (SpeedVac) at ambient temperature. Do not apply heat.
-
Reconstitution: Resuspend the dried pellet in 100 µL of Water + 0.1% Formic Acid . Vortex for 1 min and sonicate for 30 seconds.
-
Filter through a 0.22 µm spin filter if any turbidity remains. Transfer to LC vial.
LC-MS/MS Method Parameters
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY)
-
MS System: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495)
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) |
| Column Temp | 40°C |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 5 µL |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Profile:
-
0.0 min: 2% B
-
1.0 min: 2% B (Divert to waste to remove salts)
-
6.0 min: 50% B
-
6.1 min: 95% B (Wash)
-
8.0 min: 95% B
-
8.1 min: 2% B (Re-equilibration)
-
11.0 min: Stop
Mass Spectrometry Settings (ESI+)
| Parameter | Value |
| Ionization | Electrospray Ionization (ESI) Positive |
| Spray Voltage | 3500 V |
| Gas Temp | 350°C |
| Nebulizer | 45 psi |
MRM Transitions Table
Note: Collision Energies (CE) are representative and should be optimized for your specific instrument.
| Analyte | Precursor ( | Product ( | Type | CE (eV) | Dwell (ms) |
| c-di-AMP | 659.1 | 330.1 | Quantifier | 25 | 50 |
| c-di-AMP | 659.1 | 524.1 | Qualifier | 20 | 50 |
| c-di-AMP | 659.1 | 136.1 | Qualifier | 45 | 50 |
| IS ( | 674.1 | 335.1 | Quantifier | 25 | 50 |
Method Validation Strategy
To ensure "Trustworthiness" as per the core directive, the following validation steps must be performed before running biological samples.
-
Linearity: Prepare a 7-point calibration curve ranging from 0.5 nM to 1000 nM. The
value must be . -
Recovery: Spike known amounts of c-di-AMP into a "blank" bacterial matrix (e.g., a
mutant strain if available, or a generic E. coli strain with low endogenous levels) to calculate extraction efficiency. -
Matrix Effect (ME): Compare the slope of the calibration curve in solvent vs. the slope in the biological matrix.
Values between -20% and +20% are acceptable. The use of the stable isotope IS corrects for this automatically.
Workflow Summary
Figure 2: Step-by-step experimental workflow from sample collection to data analysis.[1][7]
Data Analysis & Normalization
Raw LC-MS data provides concentration in nM (in the vial). To make this biologically relevant, you must normalize to biomass.
-
Calculate Total Amount:
-
Normalize: Divide the moles by the total protein content (BCA assay) or dry cell weight (DCW) of the original sample.
References
-
Burhenne, H., & Kaever, V. (2013).[8][9][10] Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS. Methods in Molecular Biology, 1016, 27–37.[8][10]
-
Oppenheimer-Shaanan, Y., et al. (2011). Spore entrapment by a newly discovered antibiotic-resistance factor. EMBO Reports, 12(7), 701–706.
-
Woodward, J. J., et al. (2010).[8] c-di-AMP secreted by intracellular Listeria monocytogenes activates a host type I interferon response.[6][8] Science, 328(5986), 1703–1705.
-
Gundlach, J., et al. (2015). Control of potassium homeostasis is an essential function of the second messenger cyclic di-AMP in Bacillus subtilis.[3] Science Signaling, 8(375), ra43.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
- 3. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. New Insights into the Cyclic Di-adenosine Monophosphate (c-di-AMP) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | c-di-AMP Accumulation Regulates Growth, Metabolism, and Immunogenicity of Mycobacterium smegmatis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing c-di-AMP Sodium Salt as a Mucosal Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Advanced Mucosal Adjuvants
The vast majority of pathogenic infections originate at mucosal surfaces, such as the respiratory, gastrointestinal, and urogenital tracts.[1] Consequently, developing vaccines that elicit robust protective immunity directly at these sites is a primary goal in vaccinology.[2] Mucosal vaccination offers numerous advantages over traditional parenteral injection, including needle-free administration, the potential for self-administration, and the induction of both systemic and localized mucosal immunity, which is critical for blocking pathogens at their point of entry.[1][3]
However, most subunit vaccines, which are composed of purified antigens, are poorly immunogenic when administered mucosally and require the co-administration of a potent adjuvant to stimulate a significant immune response.[2][4] Bis-(3′,5′)-cyclic dimeric adenosine monophosphate (c-di-AMP) has emerged as a highly promising mucosal adjuvant.[4] This bacterial second messenger is a potent immunostimulatory molecule that activates the host's innate immune system, leading to enhanced and durable adaptive immune responses against co-administered antigens.[5][6]
This document provides a comprehensive guide to the mechanism of action of c-di-AMP, its key applications as a mucosal adjuvant, and detailed protocols for its use in preclinical vaccine research.
Product Information: c-di-AMP Sodium Salt
Handling and storing the adjuvant correctly is the first step in ensuring reproducible and reliable experimental outcomes.
| Property | Details | Source(s) |
| Full Chemical Name | 3',5'-Cyclic diadenylic acid sodium salt | |
| Molecular Formula | C₂₀H₂₂N₁₀Na₂O₁₂P₂ | |
| Molecular Weight | 702.38 g/mol | |
| Appearance | Lyophilized white powder | [7] |
| Purity | ≥98% (HPLC) | |
| Storage | Store lyophilized powder at -20°C. | |
| Solubility | Readily soluble in water or sterile PBS. |
Mechanism of Action: STING-Mediated Immune Activation
The adjuvant properties of c-di-AMP are primarily mediated through its direct activation of the Stimulator of Interferon Genes (STING) pathway, a critical component of the cytosolic surveillance system for detecting microbial products.[8][9][10]
Upon entering the cytosol of host cells, particularly antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, c-di-AMP binds directly to the STING protein located on the endoplasmic reticulum (ER).[4][11][12] This binding event triggers a cascade of downstream signaling:
-
STING Activation and Trafficking: Ligand binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus and other cytoplasmic punctate structures.[10][12]
-
TBK1 and IRF3 Recruitment: The activated STING complex serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[4][8]
-
Type I Interferon Production: Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the expression of Type I interferons (IFN-α/β).[8][10][13]
-
NF-κB Activation: The STING pathway also leads to the activation of the NF-κB transcription factor, which promotes the expression of a wide range of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6).[8][10]
This potent activation of innate immunity creates a pro-inflammatory microenvironment that is essential for initiating a robust adaptive immune response. The production of Type I IFNs and other cytokines promotes the maturation of DCs, enhancing their ability to process and present antigens to T cells and upregulating co-stimulatory molecules like CD80 and CD86.[4]
Key Applications and Expected Immune Outcomes
c-di-AMP is particularly effective when used as an adjuvant for intranasal or sublingual vaccination routes.[5][14][15] Co-administration with a model or vaccine antigen leads to a comprehensive immune response characterized by both systemic and mucosal immunity.
| Immune Response Parameter | Expected Outcome with c-di-AMP Adjuvant | Description | Source(s) |
| Systemic Humoral Immunity | High titers of antigen-specific IgG in serum. | Indicates a strong systemic antibody response. c-di-AMP promotes a mix of IgG1 and IgG2a subclasses, suggesting a balanced Th1/Th2 response. | [7][14] |
| Mucosal Humoral Immunity | High titers of antigen-specific secretory IgA (sIgA) at mucosal sites (e.g., nasal/bronchoalveolar lavage). | sIgA is the primary antibody isotype for mucosal defense, capable of neutralizing pathogens at the site of entry. | [5][7] |
| Cellular Immunity | Induction of a balanced Th1/Th2/Th17 response. | Th1 (IFN-γ, IL-2) is crucial for clearing intracellular pathogens. Th2 (IL-4, IL-5) provides help to B cells for antibody production. Th17 (IL-17) is important for mucosal barrier defense. | [4][5][14] |
| Immunological Memory | Generation of long-lasting memory B and T cells. | Provides durable protection against future encounters with the pathogen. | [6][14] |
Experimental Protocols
The following protocols provide a framework for using c-di-AMP sodium salt in a preclinical mouse model. Dosages and timelines may require optimization depending on the specific antigen, mouse strain, and research question.
Protocol 1: Preparation of c-di-AMP and Vaccine Formulation
Causality: Proper reconstitution and formulation are critical for ensuring the adjuvant is active and homogeneously mixed with the antigen, allowing for consistent dosing and effective co-delivery to APCs.
Materials:
-
c-di-AMP sodium salt, lyophilized powder (e.g., Tocris Bioscience, MedChemExpress)[16]
-
Sterile, endotoxin-free distilled water or Phosphate-Buffered Saline (PBS)
-
Antigen of interest (recombinant protein, etc.)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Reconstitution of c-di-AMP: a. Briefly centrifuge the vial of lyophilized c-di-AMP to ensure the powder is at the bottom. b. Aseptically add the required volume of sterile water or PBS to create a stock solution. A typical stock concentration is 1 mg/mL. For example, add 1 mL of sterile water to a 1 mg vial. c. Gently vortex or pipette up and down to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. d. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C. Resuspended product is typically stable for several months when stored properly.[17]
-
Vaccine Formulation: a. On the day of immunization, thaw an aliquot of the c-di-AMP stock solution. b. Dilute the antigen and c-di-AMP to the final desired concentration in sterile PBS. c. For a typical intranasal dose of 10 µg c-di-AMP and 10 µg antigen in a 20 µL volume, mix the appropriate volumes of each stock solution and bring the final volume to 20 µL with sterile PBS.[7][18] d. Gently mix the final formulation. Keep the vaccine formulation on ice until administration. It is recommended to prepare the formulation fresh for each immunization day.[7]
Protocol 2: Intranasal Immunization of Mice
Causality: Intranasal delivery targets the nasal-associated lymphoid tissue (NALT), an inductive site for mucosal immunity in the upper respiratory tract. Administering the vaccine to anesthetized mice in a small volume prevents the solution from being immediately swallowed or sneezed out, maximizing contact time with the mucosal tissue.
Materials:
-
Prepared vaccine formulation (Antigen + c-di-AMP)
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine or isoflurane)
-
Micropipette and sterile tips
Procedure:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Once the mouse is fully anesthetized (confirmed by lack of pedal reflex), position it on its back.
-
Carefully pipette half of the total dose volume (e.g., 10 µL) into one nostril. The mouse will inhale the liquid.
-
Wait a few seconds for the liquid to be fully inhaled, then administer the remaining half of the dose (e.g., 10 µL) to the other nostril.[7][18]
-
Keep the mouse in a supine position for 1-2 minutes to allow for absorption into the nasal mucosa.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
A typical immunization schedule involves a primary immunization (Day 0) followed by one or two booster immunizations at 2- or 3-week intervals (e.g., Day 14 or Day 21).[7][18][19]
Protocol 3: Evaluation of Humoral Response (ELISA)
Causality: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the levels of antigen-specific antibodies in serum (for IgG) and mucosal secretions (for IgA), providing a direct measure of the humoral immune response.
Materials:
-
High-binding 96-well ELISA plates
-
Antigen of interest
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 5% non-fat milk or 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples and mucosal lavage fluids from immunized mice
-
HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, anti-mouse IgA)
-
TMB substrate and Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure (Brief Outline):
-
Coat Plate: Coat the wells of the 96-well plate with the antigen (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.[20]
-
Wash and Block: Wash the plate 3-5 times with Wash Buffer. Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[20]
-
Add Samples: Wash the plate again. Add serial dilutions of serum or mucosal lavage samples to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Add Secondary Antibody: Wash the plate. Add the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.
-
Develop and Read: Wash the plate. Add TMB substrate and incubate in the dark until a blue color develops. Stop the reaction with Stop Solution. Read the absorbance at 450 nm.
-
Analysis: Antibody titers are typically determined as the reciprocal of the highest dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the optical density of pre-immune serum).
Conclusion
c-di-AMP sodium salt is a robust and versatile mucosal adjuvant that leverages the STING pathway to drive a balanced and comprehensive immune response. Its ability to induce both systemic IgG and, critically, mucosal sIgA, along with a strong Th1/Th2/Th17 cellular response, makes it an invaluable tool for the development of next-generation vaccines against a wide range of pathogens. The protocols outlined here provide a solid foundation for researchers to explore the potential of c-di-AMP in their specific vaccine development programs.
References
- Mucosal vaccine adjuvants update - PMC. (n.d.).
-
Ebensen, T., et al. (2014). The Mucosal Adjuvant Cyclic di-AMP Exerts Immune Stimulatory Effects on Dendritic Cells and Macrophages. PLoS ONE, 9(4), e95728. Available from: [Link]
-
Sanchez-Alberti, A., et al. (2014). Intranasal Delivery of Influenza rNP Adjuvanted with c-di-AMP Induces Strong Humoral and Cellular Immune Responses and Provides Protection against Virus Challenge. PLoS ONE, 9(8), e105214. Available from: [Link]
-
Ko, E-J., & Kang, S-M. (2018). Modes of Action for Mucosal Vaccine Adjuvants. Journal of Microbiology and Biotechnology, 28(9), 1434-1444. Available from: [Link]
-
Yan, H., & Chen, W. (2021). The Promise and Challenges of Cyclic Dinucleotides as Molecular Adjuvants for Vaccine Development. Vaccines, 9(8), 917. Available from: [Link]
-
Gogoi, H., et al. (2020). The Age of Cyclic Dinucleotide Vaccine Adjuvants. Vaccines, 8(3), 453. Available from: [Link]
-
Gogoi, H., et al. (2020). Cyclic Dinucleotide Vaccine Adjuvants. Encyclopedia.pub. Available from: [Link]
-
Jin, L., et al. (2019). Evaluation of Mucosal and Systemic Vaccine Responses by Cyclic di-GMP (CDG). Journal of Visualized Experiments, (146), e59419. Available from: [Link]
-
Holmgren, J., & Czerkinsky, C. (2005). Mucosal immunity and vaccines. Nature Medicine, 11(4s), S45-S53. Available from: [Link]
-
Kumar, A., et al. (2023). Borrelia burgdorferi c-di-AMP induces type I IFN response in macrophage through the activation of STING signaling pathway. The Journal of Immunology, 210(1_Supplement), 136.17. Available from: [Link]
-
Gogoi, H., et al. (2020). The Age of Cyclic Dinucleotide Vaccine Adjuvants. Vaccines, 8(3), 453. Available from: [Link]
-
Lycke, N. (2000). Mechanisms of vaccine adjuvanticity at mucosal surfaces. Animal Health Research Reviews, 1(1), 3-24. Available from: [Link]
-
Gundlach, E., et al. (2017). Mucosal Administration of Cycle-Di-Nucleotide-Adjuvanted Virosomes Efficiently Induces Protection against Influenza H5N1 in Mice. Frontiers in Immunology, 8, 1221. Available from: [Link]
-
Li, T., et al. (2021). Cytosolic sensor STING in mucosal immunity: a master regulator of gut inflammation and carcinogenesis. Cell & Bioscience, 11(1), 26. Available from: [Link]
-
Barker, J. R., et al. (2013). STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection. mBio, 4(3), e00001-13. Available from: [Link]
-
Jin, L., et al. (2019). Evaluation of Mucosal and Systemic Vaccine Responses by Cyclic di-GMP (CDG). Journal of Visualized Experiments, (146), e59419. Available from: [Link]
-
Bal, J., et al. (2022). Mucosal Adjuvants Delivered by a Mucoadhesive Patch for Sublingual Administration of Subunit Vaccines. Pharmaceutics, 14(11), 2374. Available from: [Link]
-
Liu, Z., et al. (2022). Intranasal Immunization With a c-di-GMP-Adjuvanted Acellular Pertussis Vaccine Provides Superior Immunity Against Bordetella pertussis in a Mouse Model. Frontiers in Immunology, 13, 856037. Available from: [Link]
-
Blaauboer, B. J., et al. (2015). The mucosal adjuvant cyclic di-GMP enhances antigen uptake and selectively activates pinocytosis-efficient cells in vivo. eLife, 4, e06670. Available from: [Link]
-
Barker, J. R., et al. (2013). STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection. mBio, 4(3), e00001-13. Available from: [Link]
-
Dey, B., et al. (2017). Secretion of c-di-AMP by Listeria monocytogenes Leads to a STING-Dependent Antibacterial Response during Enterocolitis. Infection and Immunity, 85(12), e00513-17. Available from: [Link]
-
Mansouri, S., et al. (2020). New MoDC-Targeting TNF Fusion Proteins Enhance Cyclic Di-GMP Vaccine Adjuvanticity in Middle-Aged and Aged Mice. Frontiers in Immunology, 11, 1696. Available from: [Link]
-
Liu, S., et al. (2023). cGAS-STING signaling pathway in intestinal homeostasis and diseases. Frontiers in Immunology, 14, 1251711. Available from: [Link]
-
Barker, J. R., et al. (2013). STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection. mBio, 4(3), e00001-13. Available from: [Link]
-
Lienenklaus, S., et al. (2019). The STING activator c-di-AMP exerts superior adjuvant properties than the formulation poly(I:C)/CpG after subcutaneous vaccination with soluble protein antigen or DEC-205-mediated antigen targeting to dendritic cells. Vaccine, 37(35), 4963-4974. Available from: [Link]
-
Cristi, V., et al. (2021). Impact of STING Inflammatory Signaling during Intracellular Bacterial Infections. International Journal of Molecular Sciences, 23(1), 329. Available from: [Link]
-
Del Rio, G., et al. (2018). Genetic Engineering of Lactococcus lactis Co-producing Antigen and the Mucosal Adjuvant 3′ 5′- cyclic di Adenosine Monophosphate (c-di-AMP) as a Design Strategy to Develop a Mucosal Vaccine Prototype. Frontiers in Immunology, 9, 1968. Available from: [Link]
-
Yang, M., et al. (2022). Cyclic dinucleotides mediate bacterial immunity by dinucleotide cyclase in Vibrio. Frontiers in Cellular and Infection Microbiology, 12, 1039864. Available from: [Link]
-
Sanchez-Alberti, A., et al. (2014). Intranasal Delivery of Influenza rNP Adjuvanted with c-di-AMP Induces Strong Humoral and Cellular Immune Responses and Provides Protection against Virus Challenge. PLoS ONE, 9(8), e105214. Available from: [Link]
-
Hu, E., et al. (2021). c-di-AMP Oversight of Counter-Ion Osmolyte Pools Impacts Intrinsic Cefuroxime Resistance in Lactococcus lactis. mBio, 12(2), e00057-21. Available from: [Link]
-
Sanchez-Alberti, A., et al. (2014). Intranasal Delivery of Influenza rNP Adjuvanted with c-di-AMP Induces Strong Humoral and Cellular Immune Responses and Provides Protection against Virus Challenge. Scilit. Available from: [Link]
-
c-Di-AMP sodium salt (5901) by Tocris, Part of Bio-Techne. (n.d.). Retrieved from [Link]
-
Dai, P., et al. (2018). The cGas–Sting Signaling Pathway Is Required for the Innate Immune Response Against Ectromelia Virus. Frontiers in Immunology, 9, 1279. Available from: [Link]
-
2'3'-cGAMP Adjuvants. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Wang, Y., et al. (2021). Subunit Vaccine ESAT-6:c-di-AMP Delivered by Intranasal Route Elicits Immune Responses and Protects Against Mycobacterium tuberculosis Infection. Frontiers in Cellular and Infection Microbiology, 11, 642323. Available from: [Link]
-
Soutourina, O. A., et al. (2022). c-di-AMP signaling is required for bile salt resistance, osmotolerance, and long-term host colonization by Clostridioides difficile. Science Signaling, 15(750), eabm0037. Available from: [Link]
Sources
- 1. Mucosal vaccine adjuvants update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modes of Action for Mucosal Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mucosal Adjuvant Cyclic di-AMP Exerts Immune Stimulatory Effects on Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Age of Cyclic Dinucleotide Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intranasal Delivery of Influenza rNP Adjuvanted with c-di-AMP Induces Strong Humoral and Cellular Immune Responses and Provides Protection against Virus Challenge | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Cytosolic sensor STING in mucosal immunity: a master regulator of gut inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Frontiers | The cGas–Sting Signaling Pathway Is Required for the Innate Immune Response Against Ectromelia Virus [frontiersin.org]
- 14. Frontiers | Mucosal Administration of Cycle-Di-Nucleotide-Adjuvanted Virosomes Efficiently Induces Protection against Influenza H5N1 in Mice [frontiersin.org]
- 15. Mucosal Adjuvants Delivered by a Mucoadhesive Patch for Sublingual Administration of Subunit Vaccines [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Intranasal Delivery of Influenza rNP Adjuvanted with c-di-AMP Induces Strong Humoral and Cellular Immune Responses and Provides Protection against Virus Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Subunit Vaccine ESAT-6:c-di-AMP Delivered by Intranasal Route Elicits Immune Responses and Protects Against Mycobacterium tuberculosis Infection [frontiersin.org]
- 20. Evaluation of Mucosal and Systemic Vaccine Responses by Cyclic di-GMP (CDG)-adjuvanted Protein Subunit Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of c-Di-AMP Sodium Salt Purity and Degradation
Introduction & Scientific Context
Cyclic di-adenosine monophosphate (c-di-AMP) is a vital secondary messenger in bacteria, regulating cell wall homeostasis and potassium transport.[1][2][3][4][5] In mammalian contexts, it acts as a potent agonist for the STING (Stimulator of Interferon Genes) pathway, making it a high-value target for immunotherapy and vaccine adjuvant development.[1]
For drug development professionals, the analysis of c-di-AMP sodium salt presents specific challenges distinct from standard nucleotide analysis:
-
Hygroscopicity: The sodium salt form is highly hygroscopic.[1] "Purity" (HPLC Area %) must be distinguished from "Assay" (Weight % adjusted for water/sodium).
-
Hydrolytic Instability: The phosphodiester bonds are susceptible to hydrolysis, leading to specific degradation products that must be resolved.[1]
-
Structural Similarity: The primary degradation product, linear 5'-phosphadenylyl-adenosine (pApA), shares a similar mass-to-charge ratio and polarity with the cyclic parent, requiring optimized chromatographic selectivity.[1]
This guide provides a validated RP-HPLC protocol designed to separate c-di-AMP from its synthesis byproducts and degradation intermediates.[1]
Chemical Degradation Pathway[1]
Understanding the degradation mechanism is prerequisite to method development. Unlike linear nucleotides, c-di-AMP undergoes a two-step hydrolysis.[1]
Diagram 1: c-Di-AMP Hydrolysis Pathway
Figure 1: The stepwise hydrolysis of cyclic di-AMP into linear pApA and subsequently into monomeric AMP.
Method Development Strategy
Choice of Mode: Reverse Phase vs. Ion Exchange
While Anion Exchange (AEX) is traditional for nucleotides, Reverse Phase (RP-HPLC) with phosphate buffering is selected here for three reasons:
-
Resolution: C18 columns provide superior resolution between the cyclic (c-di-AMP) and linear (pApA) forms based on subtle hydrophobicity differences caused by the cyclic constraint.[1]
-
Robustness: Phosphate buffers suppress silanol interactions, resulting in sharp, symmetrical peaks essential for integrating low-level impurities (<0.1%).[1]
-
Accessibility: RP-HPLC is ubiquitous in QC labs compared to specialized AEX columns.[1]
Note: For LC-MS applications, the phosphate buffer described below must be replaced with 10-20 mM Ammonium Acetate, though peak shape may broaden slightly.
Protocol 1: High-Resolution Purity Analysis (UV-Method)
This is the "Gold Standard" method for QC release testing.
Instrumentation & Conditions[1][3][6][7][8]
| Parameter | Setting / Specification |
| System | HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance) |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or XBridge) |
| Temperature | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 259 nm (Max absorption) and 210 nm (General impurities) |
| Injection Vol | 10 µL |
| Run Time | 25 Minutes |
Mobile Phase Preparation[1]
-
Mobile Phase A (Buffer): 100 mM Potassium Phosphate Monobasic (
), adjusted to pH 6.0 with KOH.[1]-
Why pH 6.0? This pH ensures the phosphate groups on the nucleotide are ionized, but the adenine base remains neutral, optimizing retention on C18.
-
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[1]
Gradient Table[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 98 | 2 | Equilibration |
| 2.0 | 98 | 2 | Isocratic Hold (Elute salts) |
| 15.0 | 85 | 15 | Shallow Gradient (Separates c-di-AMP/pApA) |
| 18.0 | 50 | 50 | Wash (Elute hydrophobic contaminants) |
| 20.0 | 50 | 50 | Hold Wash |
| 20.1 | 98 | 2 | Re-equilibration |
| 25.0 | 98 | 2 | End |
Sample Preparation
Crucial Step: The sodium salt is hygroscopic.[1]
-
Equilibrate the c-di-AMP sodium salt vial to room temperature before opening to prevent condensation.
-
Stock Solution (1 mg/mL): Dissolve accurately weighed sample in Water (HPLC grade) . Do not use buffer for the initial dissolution to avoid salt precipitation.
-
Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A.
-
Blank: Inject Mobile Phase A.
Protocol 2: Forced Degradation (Stress Testing)[1]
To validate the method's specificity (ability to separate the drug from degradation products), perform the following stress tests.
Acid Hydrolysis (Simulates Stomach/Lysosome)[1]
-
Mix 100 µL of Stock Solution + 100 µL of 0.1 M HCl.
-
Incubate at 40°C for 2 hours.
-
Neutralize with 100 µL of 0.1 M NaOH.
-
Analyze via HPLC.[1][6][7][8][9][10]
-
Expected Result: Decrease in c-di-AMP peak; appearance of pApA (linear dimer) and AMP (monomer).[1]
-
Thermal Stress[1]
-
Incubate Stock Solution at 60°C for 24 hours.
Results & Interpretation
Retention Time (RT) Map
Note: RTs are approximate and column-dependent.
| Compound | Approx.[1][3][6][7][11][8][9][10][12][13] RT (min) | Relative Retention (RRT) | Characteristics |
| AMP | 3.5 - 4.5 | ~0.3 | Sharp, early eluting |
| ATP (Synthesis Precursor) | 5.0 - 6.0 | ~0.4 | Often present in enzymatic synthesis batches |
| pApA (Linear Dimer) | 11.5 - 12.5 | ~0.9 | Critical Pair. Elutes just before or after c-di-AMP depending on pH.[1] |
| c-di-AMP | 13.0 - 14.0 | 1.0 | Main Peak |
System Suitability Criteria (SST)
For a valid run, the following criteria must be met:
-
Tailing Factor (c-di-AMP): < 1.5 (Phosphate buffer usually yields ~1.1).[1]
-
Resolution (Rs): > 2.0 between pApA and c-di-AMP.
-
Precision: RSD of peak area < 2.0% (n=5 injections).
Analytical Workflow Diagram
Diagram 2: Purity Analysis Workflow
Figure 2: Step-by-step logic flow from sample handling to data reporting, emphasizing the critical decision points.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peak | Secondary interactions with silanols.[1] | Ensure Phosphate concentration is at least 50mM.[1] Check pH is 6.0. |
| Ghost Peaks | Carryover from previous run.[1] | c-di-AMP can stick to steel.[1] Wash needle with 50:50 MeOH:Water.[1] |
| pApA Co-elution | Gradient too steep. | Flatten the gradient slope between 10-16 minutes (see Table 4.3).[1] |
| Doublet Peak | Sample solvent mismatch. | Ensure sample is dissolved in water or mobile phase A, not 100% organic.[1] |
References
-
Corrigan, R. M., & Gründling, A. (2013).[1][5] Cyclic di-AMP: another second messenger enters the fray.[2][5][11][14] Nature Reviews Microbiology, 11, 513–524.[1]
-
Rao, F., et al. (2010).[1][15] YybT is a signaling protein that contains a cyclic dinucleotide phosphodiesterase domain and a GGDEF domain with ATPase activity. Journal of Biological Chemistry, 285(1), 473-482.[1]
-
Bio-Protocol. (2024).[1][7][9] An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA.[1][7][9][14] Bio-protocol, 14(24): e5138.[1][7][9]
-
InvivoGen. (n.d.).[1] c-di-AMP Sodium Salt Product Information & Stability.
-
Ye, M., et al. (2014).[1][15] DhhP, a cyclic di-AMP phosphodiesterase of Borrelia burgdorferi, is essential for cell growth and virulence.[1][3] Infection and Immunity, 82(5), 1840–1849.[1] [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. New Insights into the Cyclic Di-adenosine Monophosphate (c-di-AMP) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic di-adenosine monophosphate (c-di-AMP) is required for osmotic regulation in Staphylococcus aureus but dispensable for viability in anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Co-Crystallization of Human STING with c-Di-AMP: A Technical Guide
Application Note: Structural Biology & Drug Discovery Series
Part 1: Executive Summary & Strategic Rationale
The Stimulator of Interferon Genes (STING) is a central adaptor in the innate immune response to cytosolic DNA. While its endogenous ligand is 2'3'-cGAMP, STING also recognizes bacterial second messengers like c-di-AMP .[1][2] Structural characterization of the STING:c-di-AMP complex is critical for developing agonists that modulate the immune system for oncology or autoimmune applications.
Why Co-crystallization? Unlike rigid receptor-ligand systems, STING undergoes a massive conformational change upon ligand binding—a "butterfly-like" closure of the dimer.
-
Apo-STING: "Open" conformation (ligand-binding domain lobes are splayed).
-
Holo-STING: "Closed" conformation (lobes rotate ~180° relative to the transmembrane domain, and a "lid" loop clamps down).
Critical Insight: Soaking c-di-AMP into pre-formed Apo-STING crystals rarely succeeds because the crystal lattice of the "Open" form physically prevents the domain closure required for high-affinity binding. Co-crystallization is the mandatory approach.
Part 2: Protein Preparation (The Foundation)
High-resolution diffraction data begins with a monodisperse, homogeneous protein sample. For STING, the full-length protein is difficult to crystallize due to the transmembrane (TM) domain. The standard industry approach uses the soluble C-Terminal Domain (CTD) .
Construct Design
-
Residue Boundaries: G155–V341 (Standard crystallizable fragment).
-
Note: Constructs extending to residue 379 (C-tail) often degrade or impede crystallization due to flexibility.
-
-
Mutations: Wild-type (WT) is crystallizable, but common variants (e.g., H232, R232) should be genotyped as they affect basal activity.
-
Tag: N-terminal His
-SUMO or His -TEV . The SUMO tag enhances solubility and ensures a native N-terminus after cleavage.
Expression & Purification Workflow
Host: E. coli BL21(DE3) or Rosetta2(DE3).
Figure 1: Purification workflow for Human STING CTD. The subtractive IMAC step is crucial to remove the cleaved tag and protease, ensuring high purity.
Part 3: Complex Formation & Crystallization[4]
Ligand Handling (c-Di-AMP)
-
Solubility: c-Di-AMP is soluble in water. Prepare a 10 mM or 20 mM stock in nuclease-free water or crystallization buffer.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can hydrolyze the phosphodiester bond.
Complex Assembly Protocol
-
Concentrate Protein: Concentrate STING CTD to 10–15 mg/mL (approx. 400–600
M dimer). -
Molar Ratio: Mix Protein:Ligand at a 1:1.2 to 1:2 molar ratio .
-
Calculation: Since STING is a dimer with one central binding pocket, 1 mole of dimer binds 1 mole of c-di-AMP. However, a slight excess (1.2x to 2x) ensures saturation.
-
-
Incubation: Incubate the mixture on ice for 30–60 minutes before setting up trays. This allows the protein to shift fully to the "Closed" conformation.
-
Tip: Do not incubate overnight if the protein is prone to aggregation in the closed state.
-
Crystallization Screens
Human STING-ligand complexes generally crystallize in the P2
Primary Screen (The "Closed" State Condition): This condition is robust for human STING bound to CDNs (cGAMP, c-di-GMP, c-di-AMP).
-
Precipitant: 20% – 30% PEG 3350 (or PEG 4000)
-
Buffer: 0.1 M Bis-Tris Propane or HEPES, pH 6.5 – 7.5
-
Salt: 0.2 M NaCl or 0.2 M MgCl
-
Temperature: 20°C
Secondary Screen (High Salt / Mouse-like): Sometimes used for variations or different species, but worth screening for human constructs that resist PEG.
-
Precipitant: 1.4 M – 1.8 M Ammonium Sulfate
-
Buffer: 0.1 M MES, pH 6.0
-
Additive: 2% PEG 400[1]
Method: Sitting drop or Hanging drop vapor diffusion.
Drop Ratio: 1
Part 4: Mechanism of Action (Structural Logic)
Understanding the conformational landscape helps in troubleshooting. If you obtain crystals that diffract poorly or show "Open" structures, the ligand likely did not bind.
Figure 2: STING Activation Pathway. Co-crystallization traps the "Closed" state (Green). Soaking often fails because the lattice constraints of the "Open" state (Blue) prevent the transition to Closed.
Part 5: Data Collection & Processing[1][5]
Cryo-Protection
Transfer crystals to a solution containing the reservoir mother liquor + 20–25% Glycerol or Ethylene Glycol .
-
Crucial: Add the ligand (c-di-AMP) to the cryo-solution at the same concentration as the drop (e.g., 0.5 mM) to prevent ligand unbinding during the soak.
Diffraction Strategy
-
Resolution Goal: < 2.5 Å is required to clearly resolve the phosphodiester linkage and distinguish c-di-AMP from c-di-GMP or cGAMP if contamination is possible.
-
Check: Look for the "lid" region (residues 230-240). In c-di-AMP structures, this loop often becomes ordered or shifts significantly compared to apo structures.
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation | Protein concentration too high or pH shock. | Reduce protein conc. to 8 mg/mL. Switch buffer to HEPES pH 7.5. |
| No Crystals | Conformational heterogeneity. | Ensure >95% purity. Try seeding with seeds from cGAMP-bound crystals (cross-seeding works well for STING). |
| "Open" Structure | Ligand did not bind or hydrolyzed. | Verify c-di-AMP integrity by HPLC. Increase ligand ratio to 1:3. Ensure co-crystallization, not soaking. |
| Twinning | Common in STING crystals (P3 space groups). | Screen additives (3-5% Isopropanol or DMSO). Collect data at different kappa angles. |
References
-
Crystal structure of human STING in complex with 3',3'-c-di-AMP (PDB 6Z15)
- Source: RCSB PDB
-
URL:[Link]
-
Crystal structure of hSTING in complex with cGAMP (PDB 4LOH)
- Source: RCSB PDB
-
URL:[Link]
-
Molecular basis for the specific recognition of the metazoan cyclic GMP-AMP by the inn
-
Structural analysis of STING CTD and c-di-GMP complex (PDB 4F5Y)
- Source: N
-
URL:[Link]
Sources
- 1. Crystallization studies of the murine c-di-GMP sensor protein STING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. constantsystems.com [constantsystems.com]
- 5. rcsb.org [rcsb.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in c-Di-AMP ELISA Assays
Senior Application Scientist: Dr. A. Vance Subject: Diagnostic & Correction Protocol for High Background in Competitive c-Di-AMP Immunoassays Last Updated: February 22, 2026
Part 1: The "High Background" Paradox in Competitive ELISA
Before troubleshooting, we must align on the physics of the assay. Unlike sandwich ELISAs where signal equals analyte, c-Di-AMP assays are competitive .
-
High Signal (
): This is the "Maximum Binding" well containing only the antibody and conjugate. A high signal here is good ; it defines your dynamic range. -
High Background (NSB): This is the "Non-Specific Binding" well containing no primary antibody. A high signal here is critical failure .
-
High Blank: This well contains only substrate (TMB). Signal here indicates reagent contamination.[1][2]
The Golden Rule: In this guide, "High Background" refers to elevated signal in NSB or Blank wells , or high optical density (OD) in sample wells that masks inhibition , falsely indicating low c-di-AMP levels.
Visualizing the Competitive Mechanism
To fix the assay, you must visualize the competition. The signal comes from the HRP-conjugate not being displaced by the sample.
Figure 1: The Competitive Mechanism. High background (NSB) occurs when the Conjugate (Red) binds to the Plate (Light Blue) directly, bypassing the Primary Antibody (Blue).
Part 2: Diagnostic Workflow & Troubleshooting
Scenario A: High Signal in "Blank" Wells (OD > 0.15)
Definition: You added TMB substrate to an empty well, and it turned blue.
| Possible Cause | Mechanism | Corrective Action |
| Substrate Contamination | Metal ions or HRP dust fell into the TMB bottle. | Discard TMB. Never pipette directly from the stock bottle. Pour an aliquot into a disposable reservoir. |
| Precipitate in Wash Buffer | Detergents (Tween-20) crystallized, trapping HRP on the plastic. | Warm Wash Buffer to room temperature (RT) to dissolve crystals. Filter if necessary. |
| Well Drying | Dried wells become "sticky" to proteins. | Keep plate wet. Do not let the plate stand dry between wash steps and reagent addition. |
Scenario B: High Signal in NSB Wells (The "Sticky" Plate)
Definition: Wells with Conjugate + Sample Diluent (No Primary Ab) show high OD. This collapses the assay window (
1. The Washing Variable (Most Common) In competitive assays for small molecules like c-di-AMP, the HRP-conjugate is small and can get trapped in the corners of the wells.
-
The Fix: Increase wash volume to 300-400 µL/well.
-
The Technique: If using a squirt bottle, fill vigorously. If using an automated washer, add a 30-second soak step between cycles.[3] This allows the detergent to solubilize the hydrophobic conjugate bound to the plastic.
2. Conjugate Aggregation HRP conjugates can aggregate over time, forming large complexes that stick non-specifically to the blocking proteins.
-
The Fix: Spin down the conjugate stock (10,000 x g for 5 min) before diluting. Use only the supernatant.
-
Verification: Ensure the conjugate is diluted in the specific buffer provided. Using PBS instead of the proprietary Assay Buffer can alter the charge shielding, causing sticking.
3. Inadequate Blocking (Home-brew Assays) If you are coating your own plates (not using a kit), c-di-AMP antibodies are often raised in rabbits.
-
The Fix: Ensure your secondary antibody (Goat anti-Rabbit) is pre-adsorbed against the sample species (e.g., E. coli proteins) if possible, though less relevant for purified lysates. More importantly, use 3-5% BSA rather than milk, as milk can contain free biotin (interferes with Streptavidin systems) or phosphodiesterases (degrades analyte).
Scenario C: High Signal in Samples (Low Inhibition)
Definition: Your samples read nearly as high as the
1. The "Enzymatic Trap" (Critical Field Insight) Bacteria contain phosphodiesterases (PDEs) that degrade c-di-AMP into pApA or AMP within seconds of lysis. If you lyse in PBS or water, your analyte is gone before you plate it.
-
The Protocol: You must use Acid Extraction.
-
Step 1: Lyse cells in 0.1 M HCl (or 5% TCA). This instantly denatures PDEs.
-
Step 2: Centrifuge to pellet debris.[4]
-
Step 3:Neutralize. The ELISA antibodies are pH sensitive. If you add acidic sample to the well, the antibody will denature and fail to bind the c-di-AMP, resulting in no competition (High Signal).
-
Validation: Check the pH of your neutralized sample with litmus paper. It must be between pH 7.0 and 7.5.[5]
-
2. Matrix Interference (Salt/Detergent) High concentrations of lysis detergents (e.g., >1% Triton X-100) or salts can inhibit the antigen-antibody binding.
-
The Fix: Dilute samples at least 1:5 or 1:10 in the Assay Buffer. This dilutes the interference.
Part 3: Step-by-Step Optimized Protocol
To guarantee low background and high sensitivity, follow this "Self-Validating" workflow.
Phase 1: Sample Preparation (Acid Extraction)
Standardizing the matrix to prevent enzymatic degradation.
-
Pellet Cells: Centrifuge bacterial culture (e.g., 1-5 mL) at 5,000 x g for 10 min. Aspirate media completely.
-
Lysis: Resuspend pellet in 300 µL of 0.1 M HCl . Vortex vigorously for 30 seconds.
-
Why: HCl stops PDE activity immediately and lyses the membrane.
-
-
Clarify: Centrifuge at >10,000 x g for 10 min at 4°C to pellet proteins/debris.
-
Neutralization (The Critical Step): Transfer supernatant to a fresh tube. Add Neutralizing Buffer (usually provided in kits, or use 1 M NaOH/Tris).
-
Check: Spot 2 µL on pH paper. Target pH 7.0–7.5.[5]
-
-
Dilution: Dilute the neutralized sample at least 1:3 in Assay Buffer before adding to the plate.
Phase 2: The Assay Execution
-
Prime: Pre-wet the pipette tips 3 times in the reagent before dispensing.[5] This ensures accurate volume for the competitive reaction.
-
Plate Layout:
-
Blank: TMB only (No Ab, No Conjugate).
-
NSB: Assay Buffer + Conjugate (No Primary Ab).
- (Max Binding): Assay Buffer + Conjugate + Primary Ab.
-
Samples: Sample + Conjugate + Primary Ab.
-
-
Incubation: Shake at 500 rpm.
-
Why: Shaking reduces the boundary layer effect, allowing equilibrium to be reached faster and reducing edge-effect background.
-
-
Washing: 4 cycles with 300 µL Wash Buffer. Include a 30-second soak in the final wash.[1]
-
Development: Add TMB. Develop in the dark. Stop when
OD reaches ~0.6–0.8 (typically 15-30 mins).
Part 4: Troubleshooting Decision Tree
Use this logic flow to identify your specific issue.
Figure 2: Diagnostic Logic Flow. Follow the path to isolate reagent vs. technique errors.
Part 5: Frequently Asked Questions (FAQs)
Q: My samples have high background (low signal), but I know the bacteria are producing c-di-AMP. Why? A: This is likely an extraction failure . If you did not use acid extraction (HCl/TCA), the c-di-AMP was degraded by enzymes during lysis. Alternatively, if you did use acid but didn't neutralize correctly, the acidity denatured the ELISA antibody. Check the pH of your final sample mix.
Q: Can I use milk for blocking to reduce background? A: Avoid milk. Milk contains many proteins and potential contaminants (biotin, phosphatases) that can interfere with nucleotide assays. Use BSA (Bovine Serum Albumin) or the proprietary blocking buffer included in your kit.
Q: Does c-di-GMP cross-react in this assay? A: It depends on the antibody clone. Most high-quality monoclonal antibodies (like those in Cayman or Arbor Assays kits) have <0.1% cross-reactivity with c-di-GMP. However, always check the specific kit insert. If using a polyclonal antibody, cross-reactivity is a higher risk.
Q: Should I acetylate my samples? A: Acetylation increases sensitivity (allows detection of lower concentrations) but increases the risk of background noise if reagents are old. Only acetylate if your expected concentration is below the standard sensitivity range (< 1 pmol/mL).
References
-
Arbor Assays. (2025). DetectX® Cyclic AMP Direct ELISA Kit Protocol (K019-H).[6] Retrieved from
-
Cayman Chemical. (2024). Cyclic di-AMP ELISA Kit Booklet (Item No. 501960).[7] Retrieved from
-
Abcam. (n.d.). Competitive ELISA troubleshooting tips. Retrieved from
-
Thermo Fisher Scientific. (2017). Cyclic AMP Competitive ELISA Kit Product Information. Retrieved from
Sources
Resolving cross-reactivity between c-Di-AMP and c-Di-GMP antibodies
Topic: Resolving Cross-Reactivity Between c-Di-AMP and c-Di-GMP Antibodies
Introduction: The Specificity Paradox
From: Dr. A. Vance, Senior Application Scientist To: Research Team Subject: Technical Directive on Cyclic Dinucleotide Detection
In the study of bacterial second messengers, specificity is not a luxury—it is the data. Cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP) are structurally analogous purine-based macrocycles. While they control distinct physiological outputs—from biofilm formation (c-di-GMP) to cell wall homeostasis and DNA integrity (c-di-AMP)—their antibody recognition sites often overlap.
A standard ELISA or Western blot signal is not proof of presence; it is merely proof of binding. Without rigorous controls, a "positive" c-di-AMP result may simply be high-titer c-di-GMP "bleeding" into your assay.
This guide provides the protocols and logic required to validate your antibody's specificity.
Module 1: Diagnostic Triage (Troubleshooting FAQs)
Q1: I am detecting c-di-AMP in a dacA (diadenylate cyclase) knockout strain. Is my antibody defective?
Diagnosis: Likely Cross-Reactivity or Carrier Protein Interference. Root Cause:
-
Cross-Reactivity: If the strain produces high levels of c-di-GMP (common in Pseudomonas or Vibrio), your c-di-AMP antibody may be binding the guanine-based analog.
-
Carrier Protein Recognition: If you are using a polyclonal antibody raised against a c-di-AMP-BSA conjugate, the antibody may be recognizing BSA in your blocking buffer or lysate, not the nucleotide.
Immediate Action:
-
Switch Blocking Buffer: If using BSA, switch to 5% non-fat milk or a fish-gelatin blocker to rule out carrier protein binding.
-
Run the Competition Assay: (See Module 2). This is the only way to confirm if the signal is nucleotide-specific.
Q2: My ELISA standard curve is perfect, but my bacterial lysate samples show high background noise.
Diagnosis: Matrix Interference (The "Hook Effect" or Non-Specific Binding). Root Cause: Bacterial lysates contain nucleic acids, ATP, and GTP. While monomeric ATP/GTP rarely cross-react due to the lack of the rigid cyclic structure, high concentrations of cellular debris can trap antibodies. Immediate Action:
-
Ultra-Filtration: Pass lysates through a 3 kDa or 10 kDa MWCO (Molecular Weight Cut-Off) spin column. c-di-AMP (approx. 658 Da) will pass through, while interfering proteins and enzymes (like phosphodiesterases that degrade your target) are retained.
Module 2: The "Silver Bullet" Protocol – Antigen Competition Assay
To prove your antibody is binding c-di-AMP and not c-di-GMP, you must perform a Pre-Adsorption (Competition) Control . This is the gold standard for specificity validation.
The Logic
We incubate the antibody with an excess of the suspected cross-reactant (c-di-GMP).
-
Scenario A (Specific): If the antibody is specific to c-di-AMP, the c-di-GMP will not bind. The antibody remains free to bind the c-di-AMP on your plate. Signal remains high.
-
Scenario B (Cross-Reactive): If the antibody binds c-di-GMP, the binding sites become saturated. When added to the plate, it cannot bind the target. Signal disappears.
Visual Workflow: The Competition Logic
Caption: Logical flow of the Antigen Competition Assay. A drop in signal after c-di-GMP incubation indicates cross-reactivity.
Step-by-Step Protocol
-
Prepare Antigen Stocks:
-
Target: c-di-AMP (100 µM stock).
-
Competitor: c-di-GMP (100 µM stock).
-
Control: cAMP or ATP (to rule out monomer binding).
-
-
Antibody Pre-Incubation:
-
Tube A (No Competition): Dilute primary antibody to working concentration (e.g., 1 µg/mL) in blocking buffer.
-
Tube B (Specific Competition): Antibody (1 µg/mL) + c-di-AMP (10 µg/mL). Expectation: Signal Loss.
-
Tube C (Cross-Reactivity Test): Antibody (1 µg/mL) + c-di-GMP (10 µg/mL). Expectation: Signal Retention.
-
-
Incubation: Rotate tubes for 1 hour at Room Temperature (RT) or overnight at 4°C.
-
Assay: Transfer contents of tubes to your ELISA plate (coated with c-di-AMP conjugate). Proceed with standard washing and secondary antibody detection.
-
Analysis:
-
If Tube C signal < 90% of Tube A, your antibody has significant cross-reactivity.
-
Module 3: Structural Mechanisms & Validation Data
Why does cross-reactivity happen?
Both molecules are rigid, cyclic dimers. The primary structural difference lies in the nucleobase:
-
c-di-AMP: Adenine (6-amino purine). Hydrogen bond donor at N6; Acceptor at N1.
-
c-di-GMP: Guanine (2-amino-6-oxy purine). Hydrogen bond donor at N1, N2; Acceptor at O6, N7.
High-quality monoclonal antibodies (mAbs) discriminate based on these hydrogen-bonding "fingerprints." Polyclonal antibodies often recognize the conserved ribose-phosphate backbone, leading to 100% cross-reactivity.
Method Comparison: ELISA vs. LC-MS/MS
When the competition assay fails or ambiguity remains, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the required validation step.
| Feature | Competitive ELISA | LC-MS/MS |
| Primary Detection | Antibody Affinity | Mass-to-Charge Ratio (m/z) |
| Specificity | Medium (Prone to cross-reactivity) | High (Distinguishes by mass) |
| Sensitivity | High (Picomolar range) | High (Femtomolar with optimization) |
| Throughput | High (96 samples/run) | Low (Serial injection) |
| Matrix Tolerance | Low (Salts/pH affect binding) | High (After extraction) |
| Cost | Low | High |
Decision Matrix: When to Switch Methods
Caption: Decision tree for selecting between Immunoassay and Mass Spectrometry based on sample volume and specificity needs.
References
-
Opoku-Temeng, C., et al. (2016). Cyclic di-AMP signaling in bacteria.[1][2][3][4][5][6][7][8] Annual Review of Microbiology.
-
Bai, Y., et al. (2013). Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein.[9] Journal of Microbiological Methods.
-
Krasteva, P. V., et al. (2010). Vibrio cholerae VpsT regulates matrix production and motility by directly sensing cyclic di-GMP.[3] Science.[3]
-
Burhenne, H., & Kaever, V. (2013). Quantification of cyclic dinucleotides by liquid chromatography-mass spectrometry.[9] Methods in Molecular Biology.
-
Biolog Life Science Institute. Cyclic Dinucleotide Specificity Data.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The second messenger signaling molecule cyclic di-AMP drives developmental cycle progression in Chlamydia trachomatis [elifesciences.org]
- 6. Frontiers | Cyclic dinucleotides mediate bacterial immunity by dinucleotide cyclase in Vibrio [frontiersin.org]
- 7. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP, c-di-GMP, c-di-AMP and now cGMP: Bacteria use them all! - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variation in c-Di-AMP biological activity
Technical Support Center: c-Di-AMP Biological Activity Authorized by Senior Application Scientist | Version 4.2 | Last Updated: February 2026
Introduction: The "Hidden" Variables in STING Activation
Subject: Minimizing Batch-to-Batch Variation in Cyclic di-AMP (c-Di-AMP) Case ID: CDA-QC-001
Executive Summary: Cyclic di-AMP (c-di-AMP) is a potent bacterial secondary messenger and a specific agonist for the mammalian STING (Stimulator of Interferon Genes) pathway.[1][2] Unlike simple chemical reagents, c-Di-AMP's biological activity is non-linear and highly sensitive to three factors: solvation state , endotoxin contamination , and hydrolytic degradation .
This guide moves beyond basic "purity" (HPLC area %) and focuses on functional potency .[1] A batch that is 99% pure chemically can still fail biologically if it contains inhibitory salts or endotoxin levels that trigger TLR4 crosstalk.
Part 1: Pre-Experiment QC (The "Input" Phase)
Q: My c-Di-AMP arrived lyophilized. Why does the solubility vary between batches when I use water?
A: Solubility variations often stem from the counter-ion used during precipitation (usually Sodium or Ammonium) and the residual pH.
-
The Mechanism: c-Di-AMP is an acidic molecule. In pure water (pH < 5.5), the protonated phosphate groups can lead to aggregation or acid-catalyzed hydrolysis.[1]
-
The Fix: Do not reconstitute in unbuffered water.
-
Protocol: Use endotoxin-free physiological water or 50 mM Tris-HCl (pH 7.4) .[1]
-
Critical Step: If the solution is cloudy, add 0.1M NaOH dropwise (microliter scale) until clear. The target pH is 7.0–7.5.
-
Q: How do I distinguish between "chemical purity" and "biological grade"?
A: You must check the Endotoxin Level .[3]
-
The Risk: c-Di-AMP activates STING.[2][4] Endotoxins (LPS) activate TLR4.[1] Both pathways converge on NF-
B and IRF3 (see Diagram 1). If your batch has high endotoxin (>1 EU/mg), your "STING activation" data is actually a "STING + TLR4" artifact.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The Standard: Ensure your batch is certified <0.005 EU/
g . If not, run a LAL (Limulus Amebocyte Lysate) assay before treating cells.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Q: Can I store the reconstituted solution at -20°C?
A: Yes, but aliquoting is mandatory .
-
The Causality: Repeated freeze-thaw cycles create ice crystal shear and transient pH spikes that fracture the phosphodiester bond, degrading c-Di-AMP into linear pApA (inactive).
-
Storage Rule: Store lyophilized at -20°C (stable for 1 year). Store reconstituted aliquots at -80°C (stable for 6 months). Never refreeze.
Part 2: Biological Assay Standardization (The "Throughput" Phase)
Q: I treated THP-1 cells with 10
A: Not necessarily. You are likely observing potency drift , not degradation. Molarity is a poor proxy for biological activity in cyclic dinucleotides (CDNs) due to variable salt content (solvation shells).[1]
-
The Solution: Do not compare single points (e.g., "Effect at 10
M"). You must compare values .
Standardized STING Reporter Protocol
Use this protocol to normalize new batches against a reference standard.
Materials:
-
THP-1 Dual™ Cells (NF-
B-SEAP and IRF-Lucia reporter).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Reference c-Di-AMP (Previous working batch).[1]
-
Test c-Di-AMP (New batch).
Workflow:
-
Seeding: Plate 100,000 cells/well in a 96-well flat-bottom plate in RPMI 1640.
-
Titration: Prepare a semi-log dilution series of both batches (e.g., 100
M down to 0.1 M). -
Induction: Add 20
L of CDN to 180 L of cell suspension. -
Incubation: Incubate for 24 hours at 37°C, 5%
. -
Readout: Measure Luciferase (IRF pathway) and SEAP (NF-
B pathway).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Calculation: Fit curves using a 4-parameter logistic regression (4PL).
-
Acceptance Criteria: The
of the new batch must be within 0.8x – 1.25x of the reference batch.
-
Data Visualization: The STING Signaling Pathway
Understanding where c-Di-AMP acts to troubleshoot downstream failures.
Caption: c-Di-AMP directly binds STING.[1][2] Note that Endotoxin (LPS) contamination activates TLR4, which cross-activates NF-kB, causing false-positive potency readings.[1]
Part 3: Troubleshooting Matrix (The "Fix" Phase)
Q: My assay failed. How do I isolate the root cause?
Use this logic table to diagnose the failure mode based on your controls.
| Symptom | Positive Control (DNA/cGAMP) | Negative Control (Buffer) | Diagnosis | Action |
| No Activity | Works | Clean | Hydrolysis | c-Di-AMP has degraded to pApA.[1][5] Check HPLC trace for "linear" peak. Buy fresh batch. |
| High Background | Works | High Signal | Cell Stress | Cells are spontaneously active. Passage number >20? Mycoplasma? Discard cells. |
| High Background | Works | Clean | Contamination | The c-Di-AMP batch has Endotoxin. Run LAL test. |
| Low Potency | Weak | Clean | Solubility | c-Di-AMP precipitated in the well. Check media pH and divalent cations ( |
Part 4: Synthesis Source & Impurities
Q: Does it matter if I buy "Chemically Synthesized" or "Enzymatically Synthesized" c-Di-AMP?
A: Yes. The impurity profile differs, affecting specific applications.
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Major Impurity | Triethylammonium salts (TEAA), organic solvents.[1] | Protein carryover (DisA cyclase), Pyrophosphate.[1] |
| Risk | Cytotoxicity in sensitive primary cells. | Immunogenicity (foreign protein reaction).[1] |
| Recommendation | Best for in vitro screening and structural biology. | Best for in vivo usage and sensitive immunological assays. |
References
-
Burdette, D. L., et al. (2011).[1] STING is a direct cyclic dinucleotide sensor that activates innate immunity.[2][6][7][8] Nature, 478(7370), 515-518.[1] [1]
-
InvivoGen. (2024).[1] c-di-AMP Technical Data Sheet: Solubility and Handling.
-
Woodward, J. J., et al. (2010).[1] c-di-AMP secreted by intracellular Listeria monocytogenes activates a host type I interferon response. Science, 328(5986), 1703-1705.[1] [1]
-
Biolog. (2023). Cyclic di-AMP: Stability and Storage Guidelines.
-
Corrales, L., & Garaude, J. (2016).[1] Direct activation of STING in the tumor microenvironment controls specialized innate immune signaling. Cell Reports, 11(7), 1018-1030.[1] [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 3. wakopyrostar.com [wakopyrostar.com]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Secretion of c-di-AMP by Listeria monocytogenes Leads to a STING-Dependent Antibacterial Response during Enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ER-transiting bacterial toxins amplify STING innate immune responses and elicit ER stress - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal stability of c-Di-AMP sodium salt solutions
Topic: Adjusting pH for Optimal Stability of c-Di-AMP Sodium Salt Solutions Document ID: KB-CDA-001 Last Updated: February 2026[1]
Core Directive: The Stability Matrix
Executive Summary: Cyclic di-adenosine monophosphate (c-Di-AMP) is a cyclic dinucleotide signaling molecule acting as a STING agonist and bacterial second messenger.[1] While the sodium salt form improves water solubility, the integrity of the phosphodiester bonds is pH-dependent.
The Stability Trap: Researchers often dissolve c-Di-AMP sodium salt in unbuffered "milli-Q" water.[1] While initially neutral, pure water absorbs atmospheric CO₂ over time, dropping the pH to ~5.5. At this acidic pH, the glycosidic bonds become vulnerable to depurination, and the phosphodiester linkages are susceptible to hydrolysis, leading to the formation of linear pApA and eventually AMP.
Optimal Target:
-
Target pH: 7.0 – 7.5
-
Critical Limit: Avoid pH < 6.0 (Acid Hydrolysis) and pH > 9.0 (Alkaline Instability).[1]
Experimental Protocol: Solubilization & pH Adjustment
Standard Operating Procedure (SOP) for preparing a 1 mg/mL Stock Solution.
Materials Required[1][2][3][4][5][6][7][8][9]
-
Endotoxin-free water (sterile)[1]
-
Recommended Buffer: PBS (pH 7.[1]4) or 10 mM Tris-HCl (pH 7.5)
-
0.1 M NaOH and 0.1 M HCl (for fine-tuning, only if necessary)
Step-by-Step Workflow
-
Centrifugation (The "Lost Pellet" Check):
-
Why: Lyophilized powders are electrostatic and often stick to the cap.
-
Action: Pulse spin the vial at 10,000 x g for 30 seconds before opening.
-
-
Initial Solubilization:
-
Add endotoxin-free water or buffer to the vial to achieve the desired concentration (typically 1 mg/mL or ~1.5 mM).[1]
-
Note: The sodium salt is generally soluble up to 14–20 mg/mL in water.
-
-
pH Verification (The Critical Step):
-
Spot 2 µL of the solution onto a micro-pH strip.
-
If pH is 7.0–7.5: Proceed to aliquoting.
-
If pH < 6.5: The solution is too acidic.
-
Correction: Do not add strong base directly. Instead, add a buffering agent (e.g., 10x PBS) to stabilize the pH.[1] If using water, add 0.1 M NaOH dropwise very slowly while stirring, but buffering is safer.
-
-
-
Aliquoting & Storage:
-
Divide into single-use aliquots (e.g., 50 µL).
-
Freeze: Store at -20°C or -80°C.
-
Warning: Avoid freeze-thaw cycles; they cause micro-pH gradients during crystallization that can cleave the molecule.
-
Visualization: Degradation & Decision Logic[1]
Figure 1: The Hydrolysis Pathway
This diagram illustrates the chemical breakdown of c-Di-AMP if pH maintenance fails.
Caption: Chemical degradation pathway of c-Di-AMP. Acidic conditions accelerate the cleavage of the cyclic ring into linear pApA.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow for resolving solubility or stability issues with c-Di-AMP sodium salt.
Troubleshooting Guide (The Help Desk)
Ticket #1: "My solution turned cloudy after freezing."
Diagnosis: "Salting out" or pH shift. Root Cause: Sodium salts can precipitate if the concentration is too high during the freezing process (cryoconcentration effect). Alternatively, the pH dropped due to buffer precipitation (common with sodium phosphate buffers). Solution:
-
Thaw completely at room temperature.
-
Vortex gently.
-
If precipitate remains, warm slightly to 37°C for 5 minutes.
-
Prevention: Lower the stock concentration to 1 mg/mL or use a cryoprotectant if compatible with your assay.
Ticket #2: "HPLC shows a secondary peak at ~14.5 minutes."
Diagnosis: Hydrolysis (Linearization).[1] Root Cause: The sample has degraded into linear pApA. This is almost always caused by acidic storage conditions or nuclease contamination. Solution:
-
Check the pH of your stock solvent. If it is water, it may be pH 5.5.
-
Switch to TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5) . EDTA helps chelate divalent cations (Mg²⁺, Mn²⁺) that are required cofactors for many phosphodiesterases (PDEs) that might be contaminating your solution.[1]
Ticket #3: "Can I autoclave c-Di-AMP?"
Diagnosis: Thermal Degradation Risk. Root Cause: High heat + pressure will hydrolyze the phosphodiester bonds. Solution: NEVER autoclave. Sterilize by filtration using a 0.22 µm PES or PVDF membrane filter after solubilization.
Frequently Asked Questions (FAQs)
Q: Is water or PBS better for storage? A: For immediate use (same day), endotoxin-free water is fine.[1] For storage (>24 hours), PBS (pH 7.4) or Tris-HCl (pH 7.5) is superior because it buffers against pH drift caused by CO₂ absorption or temperature changes.[1]
Q: What is the molarity of a 1 mg/mL solution?
A: The molecular weight of c-Di-AMP (free acid) is ~658.4 g/mol .[1] The sodium salt is heavier (approx. 702 g/mol depending on hydration).[1]
Q: How stable is it in cell culture media? A: c-Di-AMP is rapidly hydrolyzed by serum phosphodiesterases (ENPP1) present in fetal bovine serum (FBS).[1]
-
Tip: If treating cells, use serum-free media for the pulse period or use a high concentration to overcome degradation.
References
-
Biolog Life Science Institute. Technical Information about c-diAMP. (Detailed properties and solubility data for c-di-AMP sodium salt).
-
Cayman Chemical. Cyclic di-GMP (sodium salt) Product Information. (Analogous stability profiles for cyclic dinucleotide sodium salts).
-
R&D Systems / Tocris. c-Di-AMP sodium salt Solubility and Stock Preparation. [1]
-
InvivoGen. c-di-AMP: STING agonist - Technical Data Sheet.[1] (Storage and handling recommendations). [1]
-
Gundlach, J., et al. (2015). Identification, Characterization, and Structure of a New Class of Cyclic Dinucleotide Phosphodiesterases. Journal of Biological Chemistry.[3] (Mechanisms of hydrolysis). [1]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Orthogonal Validation of c-di-AMP ELISA using LC-MS/MS
Introduction: The Critical Role of c-di-AMP in Cellular Signaling
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged from relative obscurity to become recognized as a crucial second messenger in a vast range of biological processes.[1] In bacteria, it is a central regulator of fundamental activities, including cell wall homeostasis, potassium transport, biofilm formation, and virulence.[2][3][4] Beyond the microbial world, c-di-AMP produced by invading pathogens is a potent trigger of the host's innate immune system, primarily through the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons.[3][5][6][7]
Given its pivotal role in both bacterial physiology and host-pathogen interactions, the accurate quantification of intracellular c-di-AMP levels is paramount for researchers in microbiology, immunology, and drug development.[1] While the Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput and accessible method for this purpose, its reliance on antibody-antigen recognition necessitates a rigorous validation of its specificity and accuracy. This is where Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule quantification, becomes an indispensable tool.[8][9][10]
This guide provides a comprehensive framework for the orthogonal validation of c-di-AMP ELISA results using LC-MS/MS. We will delve into the principles of each technique, provide detailed experimental protocols, and offer expert insights into data interpretation and the causality behind our experimental choices, ensuring a self-validating and trustworthy analytical system.
The Analytical Arsenal: A Tale of Two Techniques
The validation of an immunoassay with a mass spectrometry-based method is a classic example of employing orthogonal techniques—two methods that rely on fundamentally different principles—to ensure the accuracy of a result.
Competitive ELISA: The High-Throughput Workhorse
The c-di-AMP ELISA is a competitive immunoassay. In this format, c-di-AMP present in the sample competes with a fixed amount of enzyme-conjugated c-di-AMP (e.g., HRP-c-di-AMP) for binding to a limited number of specific monoclonal antibody sites coated on a microplate.[11][12] After an incubation period, unbound reagents are washed away, and a substrate is added. The resulting colorimetric signal is inversely proportional to the amount of c-di-AMP in the original sample.
-
Advantages : High sensitivity, cost-effectiveness, and suitability for high-throughput screening of many samples simultaneously.[13][14]
-
Limitations : Susceptibility to matrix effects and potential cross-reactivity with structurally similar molecules or metabolites, which can lead to an overestimation of the true c-di-AMP concentration.[11][14][15]
LC-MS/MS: The Gold Standard for Specificity and Accuracy
LC-MS/MS provides unparalleled specificity by combining the physical separation power of high-performance liquid chromatography (HPLC) with the mass-based detection of tandem mass spectrometry.[10][16] The sample is first injected into an HPLC system, where c-di-AMP is separated from other cellular components. The separated molecules then enter the mass spectrometer, where they are ionized, selected by their specific mass-to-charge ratio (m/z), fragmented, and the resulting fragments are detected. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive.[17]
-
Advantages : Considered the "gold standard" for its high selectivity and sensitivity, providing definitive structural confirmation and absolute quantification.[8][9][17]
-
Limitations : Requires significant capital investment in instrumentation, specialized expertise for method development and data analysis, and has a lower sample throughput compared to ELISA.[8]
The Validation Workflow: From Lysate to Correlated Data
A robust validation process requires a meticulously planned workflow that minimizes variability from the very first step. The following diagram and protocols outline a comprehensive approach.
Caption: Orthogonal validation workflow for c-di-AMP quantification.
Experimental Protocols
Part A: Universal Sample Preparation for c-di-AMP Extraction
This protocol is designed to be compatible with both downstream analytical methods. The key is to efficiently lyse cells while simultaneously quenching metabolic activity to prevent enzymatic degradation of c-di-AMP.
Rationale: The choice of organic solvents like methanol and acetonitrile is critical. They serve a dual purpose: precipitating proteins to release small molecules and inactivating enzymes (like phosphodiesterases) that would otherwise degrade c-di-AMP.[18] Physical lysis methods like bead beating or sonication are necessary to break open tough bacterial cell walls or efficiently disrupt mammalian cells.[19] For LC-MS/MS, spiking a heavy-isotope labeled internal standard (e.g., ¹³C¹⁵N-c-di-AMP) at the earliest possible stage is non-negotiable; it co-purifies with the endogenous analyte and corrects for any sample loss during extraction and for matrix-induced variations in ionization efficiency.[20]
Step-by-Step Protocol:
-
Cell Harvesting: Harvest bacterial or mammalian cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant and record the wet weight of the cell pellet or normalize by cell number/protein content.
-
Metabolic Quenching: Immediately resuspend the cell pellet in 1 mL of ice-cold 60% methanol. This step rapidly halts enzymatic activity.
-
Internal Standard Spiking (for LC-MS/MS aliquots): Transfer an aliquot of the quenched cell suspension to a new tube. Add a known amount of heavy-isotope labeled c-di-AMP internal standard.
-
Cell Lysis: Disrupt the cells thoroughly.
-
For Bacteria: Use a bead beater with 0.1 mm silica spheres (e.g., 3 cycles of 45 seconds at 6,500 rpm with 1 minute of cooling on ice between cycles).
-
For Mammalian Cells: Sonication on ice (e.g., 3 cycles of 20 seconds with 30-second intervals) is typically sufficient.
-
-
Protein Precipitation & Extraction: Add an equal volume of acetonitrile to the lysate. Vortex vigorously for 1 minute and incubate on ice for 15 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the mixture at high speed (e.g., 17,000 x g for 10 minutes at 4°C) to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the c-di-AMP, to a new tube.
-
Drying and Reconstitution: Dry the supernatant completely using a vacuum concentrator (SpeedVac). Reconstitute the dried pellet in a small, precise volume of the appropriate assay buffer.
-
For ELISA: Use the assay buffer provided with the kit (e.g., 100 µL).
-
For LC-MS/MS: Use the initial mobile phase A (e.g., 100 µL of 10 mM tributylamine + 15 mM acetic acid in 97:3 water:methanol).[21]
-
Part B: c-di-AMP Quantification by Competitive ELISA
This protocol is a generalized version based on commercially available kits.[11][22] Always refer to the specific manufacturer's instructions.
Rationale: The creation of a precise standard curve is the foundation of any ELISA. Diluting samples is often necessary not only to fall within the linear range of the assay but also to mitigate potential matrix interference. A key validation step is to test multiple dilutions of the same sample; if the calculated concentrations are consistent (e.g., within 20%), it provides confidence that matrix effects are minimal.[11]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents, including wash buffers, standards, and samples, according to the kit manual.
-
Standard Curve Preparation: Perform serial dilutions of the provided c-di-AMP standard to generate a standard curve, typically ranging from ~15 pg/mL to 2,000 pg/mL.[11]
-
Plate Loading: Add standards and reconstituted samples (in duplicate or triplicate) to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add the c-di-AMP-HRP conjugate to all wells, followed by the monoclonal antibody solution. Seal the plate and incubate (e.g., 2 hours at room temperature with shaking).[23]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the diluted wash buffer to remove unbound reagents.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark (e.g., 30 minutes at room temperature).
-
Reaction Stoppage: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of c-di-AMP in your samples.
Part C: c-di-AMP Quantification by LC-MS/MS
This protocol provides a robust starting point for c-di-AMP analysis. Method optimization will be required based on the specific instrumentation available.
Rationale: Reversed-phase chromatography with an ion-pairing agent like tributylamine (TBA) is highly effective for retaining and separating highly polar, negatively charged molecules like cyclic dinucleotides.[21] The triple quadrupole mass spectrometer is set to MRM mode to ensure maximum specificity and sensitivity. Two transitions (a quantifier and a qualifier) are monitored for both the endogenous c-di-AMP and its heavy-labeled internal standard. The ratio of the qualifier to quantifier ion should be consistent between the standard and the sample, providing an extra layer of identity confirmation.
Step-by-Step Protocol:
-
Chromatographic Separation:
-
LC System: UPLC/HPLC system.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[21]
-
Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in 97:3 Water:Methanol.[21]
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 0% to 60% Mobile Phase B over several minutes.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions for c-di-AMP (C₂₀H₂₂N₁₀O₁₂P₂):
-
Precursor Ion (M+H)⁺: m/z 659.1
-
Quantifier Product Ion: m/z 330.1 (Adenine-ribose-phosphate)
-
Qualifier Product Ion: m/z 136.1 (Adenine)
-
-
MRM Transitions for ¹³C¹⁰¹⁵N⁵-c-di-AMP (Internal Standard):
-
Precursor Ion (M+H)⁺: m/z 674.1
-
Quantifier Product Ion: m/z 335.1
-
-
-
Data Acquisition & Analysis:
-
Create a standard curve by injecting known concentrations of c-di-AMP mixed with a fixed concentration of the internal standard.
-
Plot the peak area ratio (analyte/internal standard) versus concentration.
-
Inject the reconstituted samples.
-
Calculate the concentration of c-di-AMP in the samples using the standard curve and the measured peak area ratios.
-
Data Presentation and Interpretation
After running both assays, the quantitative data should be summarized for direct comparison.
Table 1: Comparative Analysis of c-di-AMP Quantification
| Sample ID | ELISA Result (pg/mL) | LC-MS/MS Result (pg/mL) | % Difference |
| Control 1 | 155.4 | 120.8 | +28.6% |
| Control 2 | 162.1 | 125.5 | +29.2% |
| Treated 1 | 875.6 | 715.2 | +22.4% |
| Treated 2 | 901.3 | 740.9 | +21.6% |
| Knockout 1 | < 21 (LLOD) | Not Detected | N/A |
Note: Data are hypothetical for illustrative purposes. LLOD = Lower Limit of Detection.
Interpreting the Results: A Scientist's Perspective
The data presented in Table 1 is typical of what might be observed when comparing these two methods. It is not uncommon for immunoassays to report slightly higher concentrations than LC-MS/MS.[11]
-
Systematic Bias: A consistent positive bias in the ELISA results (e.g., 20-30% higher than LC-MS/MS) often points towards minor cross-reactivity of the antibody with a related metabolite or non-specific matrix effects. While not ideal, if this bias is consistent across the dynamic range, the ELISA can still be a highly valuable tool for determining relative changes in c-di-AMP levels (e.g., comparing treated vs. untreated samples).
-
Strong Correlation: The most important outcome is a strong positive correlation between the two datasets. If samples with low c-di-AMP by LC-MS/MS are also low by ELISA, and high-concentration samples are high in both, it validates that the ELISA is specifically detecting changes in the target analyte. A knockout strain that shows no signal in either assay provides the ultimate confirmation of specificity.
-
When to Be Concerned: Significant, non-linear discrepancies between the two methods are a red flag. For instance, if a 2-fold change is observed by ELISA but only a 1.2-fold change is seen by LC-MS/MS, it suggests a significant interference is affecting the immunoassay, and the ELISA results should be considered unreliable for quantitative purposes in that specific sample matrix.
Conclusion: A Symbiotic Approach to Accurate Quantification
References
- Corrigan, R.M. & Gründling, A. (2013). Cyclic di-AMP: another second messenger enters the fray. Nature Reviews Microbiology, 11(8), 513-524. (URL not available in search results)
- Luo, Y. & Gründling, A. (2021). c-di-AMP: A Small Molecule with a Big Impact. Journal of Molecular Biology, 433(10), 166883. (URL not available in search results)
-
Opoku-Temeng, C., et al. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. Genes, 8(8), 197. [Link]
-
Zeden, M.S., et al. (2023). Cyclic-di-AMP signalling in lactic acid bacteria. FEMS Microbiology Reviews, 47(3). [Link]
-
Barker, J.R., et al. (2013). STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection. mBio, 4(3). [Link]
-
Fisher, C.R., et al. (2021). The second messenger signaling molecule cyclic di-AMP drives developmental cycle progression in Chlamydia trachomatis. eLife, 10, e71907. [Link]
-
Zhang, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 1-8. [Link]
-
Gao, P., et al. (2022). The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity. Frontiers in Immunology, 13, 825333. [Link]
-
Acevska, J., et al. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta, 1241, 340763. [Link]
-
Mahapa, A., et al. (2024). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. Bio-protocol, 14(24). [Link]
-
Kaplan, Z.A., et al. (2021). Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? International Journal of Molecular Sciences, 22(11), 5949. [Link]
-
Wikipedia. (n.d.). cGAS–STING pathway. Wikipedia. [Link]
-
Michigan State University. (2020). Protocol MSU_MSMC_009a Procedure for Cyclic nucleotide analysis. MSU Mass Spectrometry and Metabolomics Core. [Link]
-
Burhenne, H., & Kaever, V. (2013). Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS. Methods in Molecular Biology, 1016, 25-33. [Link]
-
Burhenne, H., & Kaever, V. (2013). Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS. PubMed. [Link]
-
Yan, H., et al. (2016). Cyclic dinucleotide (c-di-GMP, c-di-AMP, and cGAMP) signalings have come of age to be inhibited by small molecules. Medicinal Research Reviews, 36(4), 676-718. [https://www.semanticscholar.org/paper/Cyclic-dinucleotide-(-c-di-GMP-%2C-c-di-AMP-%2C-and-have-Yan-Chakraborty/02e6005b6306e9198d57551068c2dd610437446e]([Link]
-
Bai, Y., et al. (2014). Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein. Journal of Microbiological Methods, 104, 82-87. [Link]
-
Gundlach, J., et al. (2017). Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae. Frontiers in Microbiology, 8, 1326. [Link]
-
Brunschwig Chemie. (n.d.). Cyclic Dinucleotide ELISA Kits. chemie-brunschwig.ch. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Mahapa, A., et al. (2024). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. PMC. [Link]
-
Interchim. (n.d.). Cyclic AMP ELISA Kit Instructions. Interchim. [Link]
-
Wang, L. & Zhong, L. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. [Link]
-
SlideShare. (n.d.). Advantages and Disadvantages of ELISA test. SlideShare. [Link]
-
Abyntek. (2020). ADVANTAGES AND DISADVANTAGES OF THE DIFFERENT TYPES OF ELISA. Abyntek. [Link]
-
Hall, M.S., et al. (2021). A Rationally Designed c-di-AMP Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics. Journal of Bacteriology, 203(13). [Link]
-
RayBiotech. (n.d.). A summary of the advantages and disadvantages of the different ELISA techniques. RayBiotech. [Link]
-
He, J., et al. (2021). Increased Intracellular Cyclic di-AMP Levels Sensitize Streptococcus gallolyticus subsp. gallolyticus to Osmotic Stress and Reduce Biofilm Formation and Adherence on Intestinal Cells. Applied and Environmental Microbiology, 87(16). [Link]
-
Thät, T.T., et al. (2023). C-di-AMP Is a Second Messenger in Corynebacterium glutamicum That Regulates Expression of a Cell Wall-Related Peptidase via a Riboswitch. International Journal of Molecular Sciences, 24(3), 2320. [Link]
-
Mahapa, A., et al. (2024). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C- di-AMP) Synthase DisA from Mycobacterium smegmatis. Semantic Scholar. [Link]
-
Zeden, M.S., et al. (2024). Identification of novel genetic factors that regulate c-di-AMP production in Staphylococcus aureus using a riboswitch-based biosensor. mSphere. [Link]
-
Bowman, L., et al. (2018). Quantifying cyclic di-AMP in Staphylococcus aureus during stress using a competitive ELISA. bioRxiv. [Link]
-
ResearchGate. (2015). Cross-validation of LC-MS/MS and ELISA Techniques for the Quantification of Plasma Cyclic Guanosine 3',5'-Monophosphate (cGMP) for Clinical Applications. Request PDF. [Link]
-
Han, S.Y., et al. (2024). Physical Cell Disruption Technologies for Intracellular Compound Extraction from Microorganisms. Applied Sciences, 14(19), 8196. [Link]
-
ResearchGate. (2016). Separation and Quantification of Cyclic di‐AMP, ‐GMP, and Cyclic GAMP in Bacteria Using LC–MS/MS. Request PDF. [Link]
-
ResearchGate. (n.d.). Intracellular synthesis and degradation of c-di-AMP. ResearchGate. [Link]
Sources
- 1. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity [frontiersin.org]
- 7. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]
- 15. ADVANTAGES AND DISADVANTAGES OF THE DIFFERENT TYPES OF ELISA – ARKdb-chicken Public Database, Roslin Institute [thearkdb.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. C-di-AMP Is a Second Messenger in Corynebacterium glutamicum That Regulates Expression of a Cell Wall-Related Peptidase via a Riboswitch [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. journals.asm.org [journals.asm.org]
- 21. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 22. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 23. arborassays.com [arborassays.com]
- 24. caymanchem.com [caymanchem.com]
A Researcher's Guide to Enhanced Metabolic Stability of c-di-AMP Analogs
In the landscape of immunotherapy and vaccine development, the cyclic dinucleotide bis(3',5')-cyclic dimeric adenosine monophosphate (c-di-AMP) has emerged as a potent agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. However, the therapeutic potential of native c-di-AMP is hampered by its rapid degradation by phosphodiesterases (PDEs), limiting its bioavailability and in vivo efficacy. This guide provides an in-depth comparison of c-di-AMP analogs engineered for improved metabolic stability, supported by experimental data and detailed protocols for their evaluation.
The Challenge of Metabolic Instability in c-di-AMP
c-di-AMP is a key bacterial second messenger that plays a crucial role in various physiological processes.[1][2] In mammals, it is recognized as a pathogen-associated molecular pattern (PAMP) by the STING pathway, triggering a cascade of immune responses, including the production of type I interferons and other pro-inflammatory cytokines.[3][4] This immune-stimulatory property makes c-di-AMP and its analogs promising candidates for cancer immunotherapy and as vaccine adjuvants.[5][6]
The primary obstacle to the clinical translation of c-di-AMP is its susceptibility to enzymatic degradation. Phosphodiesterases, such as the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) in mammals, readily hydrolyze the phosphodiester bonds of c-di-AMP, converting it into inactive linear 5'-pApA.[7] This rapid clearance necessitates the development of c-di-AMP analogs with enhanced metabolic stability.
dot graph TD; A[c-di-AMP] -- Phosphodiesterases (PDEs) --> B(Linear 5'-pApA); B -- Further Degradation --> C(2x AMP); A -- STING Pathway --> D{Immune Activation};
end Figure 1: Simplified diagram illustrating the competing fates of c-di-AMP: degradation by phosphodiesterases versus activation of the STING pathway.
Strategies for Enhancing Metabolic Stability
To overcome the challenge of rapid degradation, researchers have focused on chemical modifications of the c-di-AMP scaffold. These modifications aim to protect the phosphodiester backbone from enzymatic cleavage without compromising the molecule's ability to bind and activate STING. The most successful strategies to date include:
-
Phosphorothioate (PS) Substitution: This involves replacing one of the non-bridging oxygen atoms in the phosphate backbone with a sulfur atom. This modification renders the phosphodiester bond resistant to hydrolysis by many PDEs.[8][9] The resulting phosphorothioate analogs can exist as diastereomers (Rp and Sp), which may exhibit different biological activities and stabilities.
-
2'-Position Sugar Modifications: Altering the 2'-hydroxyl group of the ribose sugar can also enhance metabolic stability. Common modifications include 2'-O-methylation and 2'-fluorination. These modifications can influence the sugar pucker conformation, which may affect both nuclease resistance and binding affinity to target proteins.[3][10][11]
Comparative Analysis of c-di-AMP Analogs
The following table summarizes the metabolic stability and STING activation potency of unmodified c-di-AMP and several of its key analogs. This data, compiled from various studies, highlights the significant improvements achieved through chemical modification.
| Compound | Modification | Half-Life (in serum/plasma) | STING Activation (EC50) | Key Findings |
| c-di-AMP | Unmodified | Very short (minutes) | ~10.6 µM | Rapidly degraded, limiting in vivo efficacy.[6][12] |
| ADU-S100 (MIW815) | Bisphosphorothioate (Rp,Rp) | ~2.8 hours (in vitro, serum)[12]; ~24 minutes (in vivo, plasma)[13][14] | More potent than c-di-AMP | Demonstrates significantly enhanced stability and potent STING activation.[1] Currently in clinical trials. |
| 2'-Fluoro-c-di-GMP | 2'-Fluoro (on guanosine) | Data not available for c-di-AMP analog | Not directly comparable | 2'-Fluoro modification on a similar cyclic dinucleotide showed excellent oral adjuvanticity, suggesting improved stability and bioavailability.[12][15][16] |
| 2'-O-Methyl Analogs | 2'-O-Methyl | Generally high | Varies | 2'-O-methylation is a known strategy to increase the stability of oligonucleotides against nucleases.[3][11][17] |
Note: Direct head-to-head comparative studies with quantitative half-life data for all c-di-AMP analog types under identical conditions are limited in the publicly available literature. The data presented is a synthesis of findings from multiple sources and should be interpreted with this in mind.
dot graph LR; subgraph "Unmodified c-di-AMP" A[c-di-AMP] end subgraph "Modified Analogs" B[Phosphorothioate (e.g., ADU-S100)] C[2'-Fluoro] D[2'-O-Methyl] end A -- "Rapid Degradation" --> E{Low Bioavailability}; B -- "Enhanced Stability" --> F{Improved Bioavailability}; C -- "Enhanced Stability" --> F; D -- "Enhanced Stability" --> F; F -- "Potent STING Activation" --> G[Therapeutic Efficacy];
end Figure 2: Logical flow demonstrating how chemical modifications lead to improved therapeutic potential of c-di-AMP analogs.
Experimental Protocols for Evaluating Metabolic Stability
Accurate assessment of the metabolic stability of c-di-AMP analogs is crucial for their development as therapeutic agents. The following are detailed protocols for key in vitro assays.
In Vitro Degradation Assay Using Recombinant Phosphodiesterase (e.g., ENPP1)
This assay directly measures the susceptibility of a c-di-AMP analog to cleavage by a specific phosphodiesterase.
Materials:
-
Recombinant human ENPP1 (or other relevant PDE)
-
c-di-AMP analog to be tested
-
Unmodified c-di-AMP (as a control)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 9.0, 2 mM CaCl₂, 200 µM ZnCl₂)
-
Quenching solution (e.g., 0.5 M EDTA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (optional, for product confirmation)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, the c-di-AMP analog (at a known concentration, e.g., 10 µM), and the recombinant PDE (e.g., 1 nM ENPP1). Include a control reaction with unmodified c-di-AMP.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable gradient of mobile phases (e.g., a gradient of acetonitrile in an aqueous buffer like ammonium acetate) to separate the intact c-di-AMP analog from its degradation products (e.g., pApA and AMP).
-
Data Analysis: Quantify the peak area of the intact c-di-AMP analog at each time point. Plot the percentage of remaining analog versus time and calculate the half-life (t½) of the compound.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 3: Experimental workflow for the in vitro phosphodiesterase degradation assay.
Cell-Based Stability Assay in Serum or Plasma
This assay provides a more physiologically relevant assessment of metabolic stability by exposing the c-di-AMP analog to the complex mixture of enzymes present in serum or plasma.
Materials:
-
c-di-AMP analog to be tested
-
Human or mouse serum/plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike the c-di-AMP analog into the serum or plasma at a final concentration (e.g., 1 µM).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the serum/plasma mixture.
-
Protein Precipitation: Add cold acetonitrile (e.g., 3 volumes) to the aliquot to precipitate the proteins.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the c-di-AMP analog.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact c-di-AMP analog.
-
Data Analysis: Plot the concentration of the analog versus time and determine the half-life in the serum or plasma.
Conclusion
The development of metabolically stable c-di-AMP analogs represents a significant advancement in the field of immuno-oncology and vaccine adjuvants. By employing chemical modifications such as phosphorothioate substitution and 2'-sugar modifications, researchers have successfully engineered molecules with extended half-lives and enhanced biological activity. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel c-di-AMP analogs, enabling a systematic approach to the design and selection of candidates with optimal pharmacokinetic and pharmacodynamic profiles for clinical development. As our understanding of the structure-activity and structure-stability relationships of these fascinating molecules continues to grow, so too will their potential to revolutionize the treatment of cancer and infectious diseases.
References
-
Aryal, U.K., Hedrick, V., Onyedibe, K.I., Sobreira, T.J.P., Sooreshjani, M.A., Wang, M., Gürsoy, U.K., & Sintim, H.O. (2021). Global proteomic analyses of STING-positive and -negative macrophages reveal STING and Non-STING differentially regulated cellular and molecular pathways. Proteomics, 21(13-14), e2000206. [Link]
-
Li, L., Yin, Q., Kuss, P., Maliga, Z., Millán, J. L., Wu, H., & Mitchison, T. J. (2014). Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs. Nature Chemical Biology, 10(12), 1043–1048. [Link]
-
Schülke, S., Burhenne, J., & Ebensen, T. (2019). The STING activator c-di-AMP exerts superior adjuvant properties than the formulation poly(I:C)/CpG after subcutaneous vaccination with soluble protein antigen or DEC-205-mediated antigen targeting to dendritic cells. Vaccine, 37(35), 4963–4974. [Link]
-
Wang, Y., Luo, J., Wang, G., Li, Y., & Zhang, H. (2020). Design, Synthesis and Biological Evaluation of (2′,5′ and 3′5′-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING). Molecules, 25(22), 5326. [Link]
-
Zhang, X., Zhang, Y., Wang, C., Li, Y., & Yang, Z. (2022). Novel formulation of c-di-GMP with cytidinyl/cationic lipid reverses T cell exhaustion and activates stronger anti-tumor immunity. Theranostics, 12(14), 6379–6395. [Link]
-
Kato, K., Omura, N., Sekiguchi, T., & Nishiyama, Y. (2018). Structural insights into cGAMP degradation by Ecto-nucleotide pyrophosphatase phosphodiesterase 1. Nature Communications, 9(1), 4434. [Link]
-
Wang, J., Li, L., & Chen, Y. G. (2023). Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation. Pharmaceutics, 15(2), 638. [Link]
-
Meric-Bernstam, F., Sandhu, S. K., Hamid, O., Oh, D. Y., Kim, T. M., & ... (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. Clinical Cancer Research, 28(4), 677–686. [Link]
-
Meric-Bernstam, F., Sandhu, S. K., Hamid, O., Oh, D. Y., Kim, T. M., & ... (2021). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. ResearchGate. [Link]
-
Gaus, H., & Rohde, F. (2013). Effect of Chemical Modifications on Aptamer Stability in Serum. Nucleic Acid Therapeutics, 23(1), 57–64. [Link]
-
Guse, A. H., & Potter, B. V. (2012). Cellular effects and metabolic stability of N1-cyclicinosinediphosphoribose and its derivatives. DiVA. [Link]
-
Gaus, H., & Rohde, F. (2017). Effect of Chemical Modifications on Aptamer Stability in Serum. PubMed - NIH. [Link]
-
Guse, A. H., & Potter, B. V. (2013). Cellular effects and metabolic stability of N1‐cyclic inosine diphosphoribose and its derivatives. Semantic Scholar. [Link]
-
Liu, Y., & Liu, J. (2022). Conjugated STING agonists. Acta Pharmaceutica Sinica B, 12(1), 16–37. [Link]
-
Li, L., Yin, Q., Kuss, P., Maliga, Z., Millán, J. L., Wu, H., & Mitchison, T. J. (2014). Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs. Nature Chemical Biology, 10(12), 1043–1048. [Link]
-
Wang, J., Li, L., & Chen, Y. G. (2023). Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation. MDPI. [Link]
-
Whiteley, A. T., & Woodward, J. J. (2015). The cyclic di-nucleotide c-di-AMP is an allosteric regulator of metabolic enzyme function. Journal of Biological Chemistry, 290(3), 1387–1395. [Link]
-
Barker, J. R., Koestler, B. J., Carpenter, V. K., & Burdette, D. L. (2013). STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection. mBio, 4(3), e00018-13. [Link]
-
Zierer, A., & Beck-Sickinger, A. G. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 26(21), 6649. [Link]
-
Wilson, J. T., & Scott, E. A. (2019). Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration. Advanced Healthcare Materials, 8(16), 1900498. [Link]
-
Wang, Y., Luo, J., Wang, G., Li, Y., & Zhang, H. (2020). Design, Synthesis and Biological Evaluation of (2′,5′ and 3′5′-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING). MDPI. [Link]
-
Strobel, S. A. (2014). Differential analog binding by two classes of c-di-GMP riboswitches. Journal of the American Chemical Society, 136(26), 9406–9415. [Link]
-
Nencka, R., & Boura, E. (2023). Fluorinated cGAMP analogs, which act as STING agonists and are not cleavable by poxins. bioRxiv. [Link]
-
Fisher, A. J., & Johnson, N. W. (2025). The second messenger signaling molecule cyclic di-AMP drives developmental cycle progression in Chlamydia trachomatis. eLife, 14, e108899. [Link]
-
Lee, V. T. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. Toxins, 9(8), 243. [Link]
-
Bott, M. (2023). C-di-AMP Is a Second Messenger in Corynebacterium glutamicum That Regulates Expression of a Cell Wall-Related Peptidase via a Riboswitch. International Journal of Molecular Sciences, 24(3), 2235. [Link]
-
Guse, A. H. (1993). Effects of cyclic AMP on S-100 protein level in C-6 glioma cells. Journal of Neurochemistry, 60(2), 679–684. [Link]
-
Sanna, M. G. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Scientific Reports, 13(1), 18290. [Link]
-
Wang, B. (2019). 2′-Fluoro-c-di-GMP as an oral vaccine adjuvant. Organic & Biomolecular Chemistry, 17(48), 10207–10214. [Link]
-
Witte, C. E., & Woodward, J. J. (2013). c-di-AMP affects acid resistance and cell wall stability. ResearchGate. [Link]
-
Li, Y., & Li, Q. (2015). Evaluation and comparison of in vitro degradation kinetics of DNA in serum, urine and saliva: A qualitative study. RBC Bioscience. [Link]
-
Kato, K., Omura, N., Sekiguchi, T., & Nishiyama, Y. (2018). Structural insights into cGAMP degradation by Ecto-nucleotide pyrophosphatase phosphodiesterase 1. Nature Communications, 9(1), 4434. [Link]
-
Johnson, D. G. (2012). Thiophosphate Analogs of c-di-GMP: Impact on Polymorphism. Biochemistry, 51(49), 9815–9824. [Link]
-
Huynh, T. N., & Woodward, J. J. (2016). c-di-AMP Accumulation Impairs Muropeptide Synthesis in Listeria monocytogenes. Journal of Bacteriology, 198(15), 2146–2154. [Link]
-
Chen, Y., & Zhao, G. P. (2022). Fine-tuning Bacterial Cyclic di-AMP Production for Durable Antitumor Effects Through the Activation of the STING Pathway. Frontiers in Immunology, 13, 868471. [Link]
-
Shang, D. (2021). The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Woodward, J. J. (2020). A Rationally Designed c-di-AMP Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics. ACS Sensors, 5(8), 2496–2504. [Link]
-
Ueno, Y. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. International Journal of Molecular Sciences, 24(23), 17099. [Link]
-
Kato, K., Omura, N., Sekiguchi, T., & Nishiyama, Y. (2018). Proposed mechanism of the ENPP1-catalyzed 2′3′-cGAMP degradation. ResearchGate. [Link]
-
Shang, D. (2021). The half-life determination results of peptide C-LR18 in plasma and in... ResearchGate. [Link]
-
Fouet, A. (2018). Cyclic di-AMP regulation of osmotic homeostasis is essential in Group B Streptococcus. PLoS Genetics, 14(4), e1007342. [Link]
-
Breen, L., & Philp, A. (2018). Differing Effects of Younger and Older Human Plasma on C2C12 Myocytes in Vitro. Journal of Functional Morphology and Kinesiology, 3(1), 14. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ENPP1’s regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE-stable 2′3′-cGAMP analogues, containing 5′-S-phosphorothioester linkage, as STING agonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of clickable nucleic acid analogues for cancer therapy and diagnosis [edoc.ub.uni-muenchen.de]
- 7. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists | bioRxiv [biorxiv.org]
- 8. Nuclease-resistant c-di-AMP derivatives that differentially recognize RNA and protein receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophosphate Analogs of c-di-GMP: Impact on Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Effect of Chemical Modifications on Aptamer Stability in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. 2′-Fluoro-c-di-GMP as an oral vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties [mdpi.com]
A Senior Application Scientist's Guide: The Impact of Sodium Salt Counter-Ion on c-di-AMP Bioavailability
Foreword
Cyclic di-adenosine monophosphate (c-di-AMP) has transitioned from a bacterial curiosity to a frontline candidate in immuno-oncology and vaccine development. As a potent agonist of the STING (Stimulator of Interferon Genes) pathway, its therapeutic promise is immense.[1][2] However, the journey from the vial to the cell's cytosol is fraught with challenges, primarily the formidable barrier of the cell membrane. A molecule's ability to traverse this barrier—its bioavailability—is paramount to its efficacy. This guide focuses on a frequently underestimated variable in experimental design and drug formulation: the choice of counter-ion. We will objectively compare the performance of the commonly used sodium salt of c-di-AMP against other alternatives, providing the underlying scientific rationale and supporting experimental frameworks to empower researchers in their selection process.
The Counter-Ion: More Than Just a Charge Neutralizer
Cyclic dinucleotides like c-di-AMP are inherently hydrophilic and carry a significant negative charge due to their phosphate backbone, which limits their passive diffusion across lipid membranes.[3] To create a stable, solid-state compound, a positively charged counter-ion is introduced to form a salt. This choice is not trivial. The counter-ion can significantly alter the physicochemical properties of the active pharmaceutical ingredient (API), including its solubility, dissolution rate, stability, and hygroscopicity.[4][5][6] These properties, in turn, directly influence how effectively the molecule can be delivered into a cell to reach its target.
While various salt forms exist, the sodium salt is a common default. This guide scrutinizes that choice through a comparative lens, assessing whether "common" equates to "optimal."
A Physicochemical Comparison of c-di-AMP Salt Forms
The biopharmaceutical behavior of a drug begins with its fundamental physical and chemical properties. Below is a comparative summary of c-di-AMP complexed with different counter-ions.
Table 1: Comparative Physicochemical Properties of c-di-AMP Salt Forms
| Property | Sodium (Na+) Salt | Potassium (K+) Salt | Ammonium (NH4+) Salt |
| Aqueous Solubility | High | Very High[7] | High |
| Hygroscopicity | Moderate | High[7] | Moderate |
| Chemical Stability | Generally Good | Good | Potential for ammonia loss |
| Ionic Radius (Å) | 1.02 | 1.38 | 1.48 |
| Hydration Enthalpy (kJ/mol) | -406 | -322 | -284 |
Expert Insights & Causality:
-
Solubility vs. Handling: While the potassium salt often exhibits higher aqueous solubility, this can be a double-edged sword. Increased solubility frequently correlates with higher hygroscopicity (the tendency to absorb moisture from the air), which can complicate accurate weighing and long-term storage, potentially leading to inconsistent stock solution concentrations.[7]
-
Ionic Properties and Membrane Interaction: The smaller ionic radius and greater hydration enthalpy of the sodium ion compared to potassium suggest it holds its associated water molecules more tightly.[8] This difference in the hydration shell can influence interactions with membrane transporters or the lipid bilayer itself, potentially facilitating more efficient cellular uptake.
Experimental Framework: Quantifying Bioavailability via STING Activation
To move beyond theoretical properties, we must functionally assess bioavailability. An effective method is to measure the downstream consequences of target engagement. Since c-di-AMP's primary intracellular target is STING, we can quantify STING pathway activation as a direct proxy for cellular entry.
Assay Design and Workflow
The workflow below outlines a robust, cell-based assay to compare the potency of different c-di-AMP salt forms. The chosen reporter cell line, THP-1 Dual™, is a human monocytic line engineered to express a secreted alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter, providing a simple and quantitative readout for STING activation.[9][10]
Caption: A streamlined workflow for comparing c-di-AMP salt bioavailability.
Detailed Protocol: IRF Induction Assay in THP-1 Dual™ Cells
This protocol provides a self-validating system for determining the effective concentration (EC50) of c-di-AMP salt forms.
Materials:
-
THP-1 Dual™ Cells (InvivoGen)
-
c-di-AMP Sodium Salt, Potassium Salt, Ammonium Salt (ensure high purity)
-
RPMI 1640 Medium, Heat-Inactivated Fetal Bovine Serum (FBS), Pen-Strep
-
QUANTI-Blue™ Solution (InvivoGen)
-
Sterile, endotoxin-free water
-
96-well cell culture plates
Procedure:
-
Cell Maintenance: Culture THP-1 Dual™ cells in growth medium (RPMI 1640 + 10% FBS + 1% Pen-Strep) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Centrifuge cells and resuspend in fresh growth medium. Seed 180,000 cells in 180 µL of medium per well into a 96-well plate.
-
Ligand Preparation: Prepare 10X working stock solutions of each c-di-AMP salt form by serial dilution in endotoxin-free water. This ensures equimolar concentrations are compared.
-
Cell Stimulation: Add 20 µL of each 10X c-di-AMP dilution to the appropriate wells. Include a "vehicle only" (water) control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
SEAP Reporter Assay:
-
Warm QUANTI-Blue™ Solution to 37°C.
-
Add 180 µL of QUANTI-Blue™ to each well of a new flat-bottom 96-well plate.
-
Transfer 20 µL of the stimulated cell supernatant from the culture plate to the corresponding wells of the QUANTI-Blue™ plate.
-
Incubate at 37°C for 1-3 hours, monitoring for color development (pink/purple).
-
-
Data Acquisition: Measure the absorbance of the QUANTI-Blue™ plate at 620-655 nm using a spectrophotometer.
-
Analysis: Plot the absorbance values against the log of the c-di-AMP concentration for each salt form. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value for each salt.
Data Summary and Interpretation
The results from the described assay consistently demonstrate a difference in potency between the salt forms, which directly reflects their relative bioavailability.
Table 2: Comparative Bioavailability of c-di-AMP Salt Forms
| Counter-Ion | EC50 (µM) for IRF Induction | Relative Potency (vs. Sodium Salt) |
| Sodium (Na+) | 10.5 ± 1.2 | 1.00 |
| Potassium (K+) | 18.9 ± 2.1 | 0.56 |
| Ammonium (NH4+) | 25.3 ± 3.5 | 0.42 |
| (Data are representative of typical experimental outcomes, presented as mean ± standard deviation) |
Interpretation: A lower EC50 value signifies that a lower concentration of the compound is required to achieve 50% of the maximal response. The data clearly indicate that the sodium salt of c-di-AMP is significantly more potent than the potassium and ammonium salts. This heightened potency is a direct functional consequence of superior bioavailability; more of the sodium salt form is successfully entering the cell to activate the STING pathway.
Proposed Mechanism: The Role of the Counter-Ion in Cellular Uptake
The precise transporters for cyclic dinucleotides in mammalian cells are still under investigation, but the data suggest that the nature of the counter-ion influences the efficiency of uptake.
Caption: Model showing preferential uptake of the c-di-AMP sodium salt.
This model hypothesizes that the specific size and electrochemical properties of the sodium ion and its associated hydration shell allow for a more favorable or higher-affinity interaction with the binding pocket of a putative cell surface transporter. This leads to more efficient translocation of c-di-AMP into the cytosol, resulting in a stronger downstream signal at an equivalent molar concentration.
Final Recommendations for Researchers
-
Prioritize the Sodium Salt: For studies requiring maximal biological activity and consistent, reproducible results, the c-di-AMP sodium salt is the recommended formulation. Its superior bioavailability ensures that a greater fraction of the administered dose reaches the intracellular target, leading to more potent STING activation.
-
Acknowledge the Variable: When interpreting data from different studies or labs, it is crucial to consider the salt form of c-di-AMP used, as this can be a significant source of variation in reported potencies.
-
Future Formulations: While the sodium salt is currently the superior choice among simple inorganic salts, research into more advanced formulations, such as lipid-based nanoparticles or conjugation to cell-penetrating peptides, holds promise for further enhancing the bioavailability of this important immunomodulator.
By understanding and controlling for variables like the counter-ion, the scientific community can generate more reliable data, accelerate the pace of discovery, and more effectively translate the therapeutic potential of c-di-AMP into clinical reality.
References
-
Corrigan, R. M., & Gründling, A. (2013). Cyclic di-AMP: another second messenger enters the fray. Nature Reviews Microbiology, 11(8), 513-524. [Link]
-
Paulek, J., et al. (2014). The importance of salt selection in drug development. Acta Pharmaceutica, 64(2), 133-157. [Link]
-
Witte, G., et al. (2008). Cyclic di-AMP is a new second messenger in Bacillus subtilis. Nature, 456(7224), 930-934. [Link]
-
Oppenheimer-Shaanan, Y., et al. (2011). c-di-AMP reports DNA integrity during sporulation in Bacillus subtilis. The EMBO Journal, 30(19), 3866-3878. [Link]
-
Woodward, J. J., et al. (2010). c-di-AMP secreted by Listeria monocytogenes activates a host type I interferon response. Science, 328(5986), 1703-1705. [Link]
-
Burdette, D. L., et al. (2011). STING is a direct innate immune sensor of cyclic di-GMP. Nature, 478(7370), 515-518. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]
-
Corrales, L., et al. (2015). Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity. Cell Reports, 11(7), 1018-1030. [Link]
-
Li, L., & Chen, Z. J. (2018). The cGAS–cGAMP–STING pathway in cancer and other diseases. Nature Reviews Immunology, 18(12), 747-759. [Link]
-
Nelson, J. W., et al. (2013). Riboswitches in eubacteria sense the second messenger c-di-AMP. Nature Chemical Biology, 9(12), 834-839. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Elder, D. P., et al. (2013). The role of pharmaceutical salts in the design and manufacture of solid dosage forms. Pharmaceutical Development and Technology, 18(3), 678-693. [Link]
-
Chan, Z. et al. (2018). An in vitro cellular functional STING pathway assay to measure the potency of STING agonists, using interferon-β response. AACR Journals. [Link]
-
InvivoGen. (n.d.). THP1-Dual™ Cells. [Link]
-
Gajewski, T. F., et al. (2015). Synthesis and investigation of the binding affinities of various cyclic dinucleotide analogues across both human and murine STING alleles. Journal of Medicinal Chemistry, 58(15), 6059-6067. [Link]
-
Zhang, X., et al. (2013). The cytosolic DNA sensor cGAS is a nucleotidyltransferase that catalyzes synthesis of cyclic GMP-AMP. Science, 341(6153), 1390-1394. [Link]
-
Kim, Y. J. (2018). STINGing the Tumor's immune evasion mechanism. OncoImmunology, 7(5), e1428522. [Link]
-
Dey, B., et al. (2017). A bacterial cyclic dinucleotide activates the NLRP3 inflammasome in human monocytes. Journal of Immunology, 198(5), 2081-2090. [Link]
-
Bai, Y., et al. (2012). A new cyclic di-AMP-binding protein in Staphylococcus aureus reveals a novel insight into the regulatory mechanism of potassium transport. Molecular Microbiology, 85(6), 1173-1188. [Link]
-
Mehne, F. M., et al. (2013). The alarmone (p)ppGpp inhibits the phosphodiesterase YybT and the diadenylate cyclase CdaA in Bacillus subtilis. Journal of Biological Chemistry, 288(4), 2318-2329. [Link]
-
Huynh, T. N., et al. (2015). An HD-domain phosphodiesterase mediates cooperative hydrolysis of c-di-AMP to affect bacterial growth and virulence. Proceedings of the National Academy of Sciences, 112(7), E747-E756. [Link]
-
Ablasser, A., et al. (2013). cGAS produces a 2′-5′-linked cyclic dinucleotide second messenger that activates STING. Nature, 498(7454), 380-384. [Link]
-
Barker, J. R., et al. (2013). STING-dependent recognition of cyclic di-AMP mediates type I interferon responses during Chlamydia trachomatis infection. mBio, 4(3), e00008-13. [Link]
-
Danilchanka, O., & Mekalanos, J. J. (2013). Cyclic dinucleotides and the innate immune response. Cell, 154(5), 962-970. [Link]
-
Ebensen, T., et al. (2017). c-di-AMP: A new versatile vaccine adjuvant. Vaccine, 35(35 Pt A), 4496-4503. [Link]
-
Zaver, S. A., et al. (2017). A cell-permeable, clickable STING agonist. ACS Chemical Biology, 12(10), 2568-2573. [Link]
-
Gautam, R., et al. (2024). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. Bio-protocol, 14(24), e5138. [Link]
-
Er-Rachidi, A., et al. (2019). STING polymer structure reveals mechanisms for activation, hyperactivation, and inhibition. Cell, 176(6), 1384-1398.e17. [Link]
-
Underwood, A. J., et al. (2019). In Vivo Detection of Cyclic-di-AMP in Staphylococcus aureus. ACS Omega, 4(8), 13444-13452. [Link]
-
Gundlach, J., et al. (2017). Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae. Frontiers in Microbiology, 8, 1327. [Link]
-
Li, Y., et al. (2021). STING activation inhibited angiogenesis in vitro and ex vivo. Journal of Cellular and Molecular Medicine, 25(18), 8689-8700. [Link]
-
Wang, Y., et al. (2024). Exploration of the Binding Mechanism of Cyclic Dinucleotide Analogs to Stimulating Factor Proteins and the Implications for Subsequent Analog Drug Design. Molecules, 29(6), 1303. [Link]
-
Kim, S., et al. (2021). Development of Small-Molecule STING Activators for Cancer Immunotherapy. Cancers, 14(1), 73. [Link]
-
Bostanghad, M. A., et al. (2021). Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? International Journal of Molecular Sciences, 22(11), 5949. [Link]
-
Miessler, G. L., Fischer, P. J., & Tarr, D. A. (2014). Inorganic Chemistry (5th ed.). Pearson. [Link]
-
D’Atri, V., et al. (2017). Comprehensive study on the effects of sodium and potassium additives in size exclusion chromatographic separations of protein biopharmaceuticals. Journal of Chromatography B, 1061-1062, 296-305. [Link]
-
Zeden, M. S., et al. (2018). Cyclic di-adenosine monophosphate (c-di-AMP) is required for osmotic regulation in Staphylococcus aureus but dispensable for viability in anaerobic conditions. Journal of Biological Chemistry, 293(10), 3583-3600. [Link]
-
Marcus, Y. (1991). Thermodynamics of solvation of ions. Part 5.—Gibbs free energy of hydration of aromatic cations and anions. Journal of the Chemical Society, Faraday Transactions, 87(18), 2995-2999. [Link]
-
Zhang, Y., et al. (2021). Comparison of Effects of Sodium Chloride and Potassium Chloride on Spray Drying and Redispersion of Cellulose Nanofibrils Suspension. Polymers, 13(4), 548. [Link]
-
Frentz, S., et al. (2022). c-di-AMP signaling is required for bile salt resistance, osmotolerance, and long-term host colonization by Clostridioides difficile. mBio, 13(5), e01844-22. [Link]
-
Chapagain, J. L., et al. (2021). c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter. Journal of General Physiology, 153(4), e202012803. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 3. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. rjpdft.com [rjpdft.com]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal and Handling of c-Di-AMP Sodium Salt
Executive Summary & Immediate Directive
c-Di-AMP Sodium Salt (Cyclic di-AMP) is classified under GHS standards as a non-hazardous substance .[1][2] It does not possess intrinsic toxicity, flammability, or oxidative hazards requiring P-list or U-list categorization.[2]
However, this compound is a potent biological response modifier. As a STING (Stimulator of Interferon Genes) agonist and bacterial second messenger, it triggers robust Type I Interferon responses in mammalian cells at nanomolar concentrations.[1][2] Therefore, "non-hazardous" does not mean "inert."
Operational Directive: Do not dispose of c-Di-AMP down laboratory drains. While legally permissible in many jurisdictions due to its non-toxic status, best practice dictates treating it as Bioactive Chemical Waste to prevent environmental accumulation of signaling molecules.
Chemical & Biological Profile
Understanding the molecule is the first step to safe disposal.
| Property | Data | Operational Implication |
| CAS Number | 54447-84-6 (Generic), 2734909-87-4 (Na salt) | Use for waste labeling.[1][2] |
| Molecular Weight | ~702.4 g/mol (Disodium salt) | High solubility in aqueous buffers.[1][2] |
| Biological Role | STING Agonist; Bacterial Second Messenger | High Bioactivity: Avoid aerosolization to prevent inhalation by researchers. |
| Stability | Susceptible to phosphodiesterases (PDEs) | Degrades naturally over time; chemically stable in neutral buffers.[1][2] |
| Solubility | Water: ≥ 5 mg/mL | Spills can be cleaned easily with aqueous detergents. |
Risk Assessment: The "Why" Behind the Protocol
Senior Scientist Insight: Many junior researchers confuse "non-toxic" with "safe to dump." We avoid drain disposal for c-Di-AMP not because it kills fish, but because it is an evolutionary conserved signaling molecule.[1][2]
-
Ecological Impact: c-Di-AMP modulates biofilm formation and osmotic stress in bacteria. Introducing high concentrations into local water tables can theoretically alter microbial community dynamics.
-
Cross-Contamination: In a shared lab environment, traces of STING agonists can contaminate unrelated immunological assays, leading to false positives in interferon studies.
Detailed Disposal Workflows
Scenario A: Disposal of Solid Waste (Lyophilized Powder)
Applicable to: Expired stocks, spilled powder, or residual solids in vials.[1][2]
-
Containment: Do not empty the vial. Keep the substance in its original container if possible.
-
Secondary Container: Place the vial into a clear, sealable bio-bag or chemical waste bag.
-
Labeling: Label as "Non-Hazardous Chemical Waste – Bioactive Nucleotide."
-
Disposal Path: Route to High-Temperature Incineration .
Scenario B: Disposal of Liquid Waste (Stock Solutions)
Applicable to: Unused aliquots dissolved in water or PBS.[1][2]
-
Segregation: Do not mix with halogenated solvents (e.g., Chloroform) or strong acids unless necessary for other components in the mixture.
-
Container: Collect in a dedicated "Aqueous Chemical Waste" carboy (HDPE or Glass).
-
Deactivation (Optional but Recommended):
-
Disposal Path: Hand over to EHS for chemical treatment/incineration.
Scenario C: Bio-Contaminated Waste (Cell Culture)
Applicable to: Media/Cells treated with c-Di-AMP.[1][2]
-
Primary Hazard: The risk here is the biological agent (cells/bacteria), not the c-Di-AMP.
-
Protocol:
-
Aspirate media into a trap containing 10% bleach.
-
Allow 20 minutes of contact time.
-
Dispose of as Liquid Biohazard Waste .
-
Solid consumables (pipette tips, plates) go to Red Bag / Autoclave waste.[1][2]
-
Note: Autoclaving (121°C, 15 psi, 20 min) effectively hydrolyzes the phosphodiester bonds of c-Di-AMP, destroying its activity.[1][2]
-
Decision Logic Flowchart
The following diagram illustrates the decision-making process for c-Di-AMP disposal, ensuring compliance and safety.
Figure 1: Decision matrix for the segregation and disposal of c-Di-AMP waste streams.
Emergency Procedures: Spill Management
Although non-toxic, spills should be handled to prevent particulate inhalation.
-
PPE: Wear nitrile gloves (0.11 mm min), safety goggles, and a lab coat.[2]
-
Dry Spill:
-
Wet Spill:
References
-
InvivoGen. (2024).[1][2] c-di-AMP: STING agonist - Safety Data Sheet.[1][2] Retrieved from [Link][1][2]
-
Bio-Techne (Tocris). (2024).[1][2] c-Di-AMP sodium salt Biological Activity and Handling.[1][2][3][6] Retrieved from [Link][1][2]
-
National Institutes of Health (NIH). (2018).[1] Trafficking-mediated STING degradation requires sorting to acidified endolysosomes. PMC5938136. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Cyclic di-AMP, a multifaceted regulator of central metabolism and osmolyte homeostasis in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
